Product packaging for Deacetyldiltiazem(Cat. No.:CAS No. 42399-40-6)

Deacetyldiltiazem

Cat. No.: B1669934
CAS No.: 42399-40-6
M. Wt: 372.5 g/mol
InChI Key: NZHUXMZTSSZXSB-MOPGFXCFSA-N
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Description

Deacetyldiltiazem is a benzothiazepine.
metabolite of diltiazem;  RN given refers to (cis-(+-))-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3S B1669934 Deacetyldiltiazem CAS No. 42399-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881093
Record name Desacetyl diltiazem
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Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Deacetyldiltiazem
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

42399-40-6
Record name Deacetyldiltiazem
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Record name Deacetyldiltiazem
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Record name Desacetyl diltiazem
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Record name (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
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Record name DEACETYLDILTIAZEM
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Record name Deacetyldiltiazem
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Deacetyldiltiazem: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Following administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, to form this compound, which retains significant pharmacological activity, estimated to be between 25% to 50% of the parent compound's coronary vasodilator effect.[1][2] Understanding the physicochemical properties of this key metabolite is crucial for a comprehensive assessment of diltiazem's overall clinical efficacy and pharmacokinetic profile.

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting available quantitative data in structured tables, detailing relevant experimental protocols, and visualizing key metabolic and mechanistic pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the known properties of this compound.

Table 1: General and Chemical Properties of this compound
PropertyValueSource
IUPAC Name (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one[3]
Chemical Formula C₂₀H₂₄N₂O₃S[3]
Molecular Weight 372.48 g/mol
Physical Description Solid
CAS Number 42399-40-6
Table 2: Physicochemical Data of this compound and Related Compounds
PropertyValueCompoundNotesSource
Melting Point 133 - 136°CThis compound Hydrochloride
84 - 86°CDesacetyl Diltiazem-d3Deuterated form
Boiling Point DecomposesDiltiazemData for the parent drug suggests this compound would also likely decompose before boiling.
pKa Not Experimentally DeterminedThis compoundSee Experimental Protocols for determination methods.
logP (Octanol-Water Partition Coefficient) Not Experimentally DeterminedThis compoundSee Experimental Protocols for determination methods.
Water Solubility Not Experimentally DeterminedThis compoundSee Experimental Protocols for determination methods.

Crystal Structure

The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are critical for formulation development and stability.

An X-ray crystallography study has determined the crystal structure of cis-(±)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one.

Table 3: Crystal Structure Data for this compound
ParameterValue
Crystal System Orthorhombic
Space Group P b c n
a 11.447 Å
b 12.989 Å
c 24.881 Å
α 90°
β 90°
γ 90°
Z 8

Source: Acta Crystallographica Section C (1996), 52(10), 2595-2597.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard methodologies for key parameters.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, thereby affecting its solubility, permeability, and binding to biological targets.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) for compounds with limited aqueous solubility. The final concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity.

  • Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.

G Workflow for pKa Determination A Prepare Analyte Solution C Titrate with Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Workflow for pKa Determination
Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in either the water-saturated octanol or the octanol-saturated water phase.

  • Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel. Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning of the analyte between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of this compound in both the aqueous and octanolic phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

  • Result: The measured concentration represents the equilibrium solubility of the compound.

Metabolic Pathway and Mechanism of Action

This compound is a product of the phase I metabolism of diltiazem. The pharmacological activity of this compound is directly related to the mechanism of action of its parent compound.

Metabolic Pathway of Diltiazem

Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system (CYP3A4). The main metabolic pathways are deacetylation and N-demethylation.

G Metabolic Pathway of Diltiazem Diltiazem Diltiazem This compound This compound (Active) Diltiazem->this compound Deacetylation (Esterases) NDemethyldiltiazem N-Demethyldiltiazem (Active) Diltiazem->NDemethyldiltiazem N-Demethylation (CYP3A4) Other Other Metabolites This compound->Other NDemethyldiltiazem->Other

Metabolic Pathway of Diltiazem
Mechanism of Action: Calcium Channel Blockade

This compound, like its parent compound diltiazem, functions as a calcium channel blocker. It inhibits the influx of extracellular calcium ions through L-type calcium channels in the cell membranes of cardiac and vascular smooth muscle. This reduction in intracellular calcium leads to several physiological effects.

G Mechanism of Action of this compound Deacetyl This compound LType L-Type Calcium Channel Deacetyl->LType Blocks CaInflux Calcium Ion Influx LType->CaInflux IntraCa Decreased Intracellular Calcium CaInflux->IntraCa Inhibits VascSmooth Vascular Smooth Muscle Relaxation IntraCa->VascSmooth Cardiomyocyte Decreased Myocardial Contractility IntraCa->Cardiomyocyte Vasodilation Vasodilation VascSmooth->Vasodilation BP Decreased Blood Pressure Cardiomyocyte->BP HR Decreased Heart Rate Cardiomyocyte->HR Vasodilation->BP

Mechanism of Action of this compound

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, an active metabolite of diltiazem. While some experimental data is available, particularly regarding its crystal structure, further experimental determination of properties such as pKa, logP, and aqueous solubility is warranted for a more complete understanding of its biopharmaceutical behavior. The provided experimental protocols offer standardized methodologies for obtaining this crucial data. The elucidation of its metabolic pathway and mechanism of action underscores its importance in the overall pharmacological profile of diltiazem. This information is vital for researchers and professionals involved in drug development and optimization.

References

Deacetyldiltiazem's Mechanism of Action on Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem, the primary active metabolite of diltiazem, exerts its therapeutic effects by modulating the function of L-type voltage-gated calcium channels (Cav1.2). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, focusing on its binding site, its influence on channel gating kinetics, and its allosteric interactions with other calcium channel blockers. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Visual representations of signaling pathways and experimental workflows are included to offer a comprehensive understanding of this critical drug-channel interaction.

Introduction

Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1] The L-type calcium channel, in particular, is a primary target for a class of drugs known as calcium channel blockers, which are widely prescribed for the management of cardiovascular disorders such as hypertension, angina pectoris, and certain arrhythmias.[1][2]

Diltiazem, a benzothiazepine calcium channel blocker, and its active metabolite, this compound, are crucial therapeutic agents within this class.[2] Understanding the precise mechanism of action of this compound at the molecular level is paramount for the development of more selective and efficacious drugs. This guide synthesizes current knowledge on the interaction of this compound with L-type calcium channels, providing a technical resource for researchers in the field.

Binding Site and Molecular Interactions

This compound, also known as M1, binds to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the binding sites of other classes of calcium channel blockers like dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil).[3]

Structural and functional studies have elucidated that diltiazem and, by extension, its deacetylated metabolite, bind within the central cavity of the channel pore, just beneath the ion selectivity filter. This binding physically obstructs the pathway for calcium ion permeation. The binding site for benzothiazepines partially overlaps with that of phenylalkylamines.

Key amino acid residues within the transmembrane segments IIIS6 and IVS6 of the α1 subunit are critical for the binding of diltiazem and its analogs. Mutagenesis studies have identified specific residues that, when altered, significantly reduce the blocking efficacy of diltiazem, highlighting their importance in the drug-receptor interaction.

Allosteric Modulation of Calcium Channels

The binding of this compound to the L-type calcium channel is characterized by complex allosteric interactions with other drug binding sites. The benzothiazepine site, where this compound binds, is allosterically coupled to the dihydropyridine binding site. This means that the binding of a drug to one site influences the binding affinity of another drug at a different site.

Specifically, diltiazem and its metabolites have been shown to enhance the binding of dihydropyridines, such as [3H]nitrendipine, to the channel. This positive allosteric modulation suggests a conformational change in the channel protein upon this compound binding that increases the affinity of the dihydropyridine receptor.

Allosteric_Modulation Deacetyl_Diltiazem This compound (Benzothiazepine Site) Dihydropyridine Dihydropyridine Site Deacetyl_Diltiazem->Dihydropyridine + Phenylalkylamine Phenylalkylamine Site Deacetyl_Diltiazem->Phenylalkylamine Overlaps

Figure 1: Allosteric interactions of this compound binding site.

State-Dependent Blockade of Calcium Channels

A fundamental aspect of the mechanism of action of this compound is its state-dependent inhibition of calcium channels. The drug exhibits a higher affinity for channels in the open and inactivated states compared to the resting state. This phenomenon is known as use-dependence or frequency-dependence, where the blocking effect is enhanced with more frequent channel activation.

The "modulated receptor hypothesis" explains this behavior by postulating that the conformation of the binding site changes with the state of the channel, leading to different drug affinities. The preferential binding of this compound to the inactivated state stabilizes this non-conducting conformation, thereby blocking ion flow.

State_Dependent_Blockade Resting Resting (Low Affinity) Open Open (High Affinity) Resting->Open Depolarization Inactivated Inactivated (High Affinity) Open->Inactivated Inactivation Inactivated->Resting Repolarization Drug This compound Drug->Open Drug->Inactivated

Figure 2: State-dependent binding of this compound to calcium channels.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on diltiazem and its metabolite, this compound.

Table 1: Inhibition of [3H]Diltiazem Binding and Enhancement of [3H]Nitrendipine Binding by Diltiazem and its Metabolites.

CompoundInhibition of [3H]Diltiazem Binding (pIC50)Enhancement of [3H]Nitrendipine Binding (pEC50)
Diltiazem6.87-
This compound (M1) 6.72 -
N-desmethyl-diltiazem (MA)6.49-
N-desmethyl, desacetyl-diltiazem (M2)6.03-

pIC50 = -log(IC50) pEC50 = -log(EC50)

Table 2: State-Dependent Inhibition of CavAb Channels by Diltiazem.

Channel StateIC50 (μM)
Resting State41
Use-Dependent (Activated/Inactivated)10.4

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound to the benzothiazepine binding site on the L-type calcium channel and its allosteric effect on dihydropyridine binding.

Methodology:

  • Membrane Preparation: Cerebral cortical membranes from rats are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.

  • [3H]Diltiazem Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]diltiazem and varying concentrations of unlabeled this compound.

    • Incubation is carried out at 37°C for a specified time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled diltiazem.

    • IC50 values are calculated by non-linear regression analysis of the competition binding curves.

  • [3H]Nitrendipine Binding Assay:

    • Similar to the [3H]diltiazem assay, but using [3H]nitrendipine as the radioligand.

    • The assay is performed in the presence of varying concentrations of this compound to assess its modulatory effect.

    • EC50 values for the enhancement of [3H]nitrendipine binding are determined.

Radioligand_Binding_Workflow start Start prep Prepare Cerebral Cortical Membranes start->prep incubate Incubate Membranes with [3H]Ligand and this compound prep->incubate filter Rapid Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Calculate IC50/EC50 count->analyze end End analyze->end

Figure 3: Workflow for radioligand binding assays.

Electrophysiological Recordings

Objective: To characterize the state-dependent block of L-type calcium channels by this compound.

Methodology:

  • Cell Preparation: Cardiac myocytes or a suitable expression system (e.g., Xenopus oocytes or HEK293 cells) expressing the L-type calcium channel are used.

  • Patch-Clamp Recording:

    • The whole-cell patch-clamp technique is employed to record calcium currents (ICa).

    • Cells are perfused with an external solution containing a charge carrier (e.g., Ba2+) to isolate calcium channel currents.

    • The patch pipette is filled with an internal solution.

  • Voltage-Clamp Protocols:

    • Resting State Block: A holding potential where most channels are in the resting state is maintained. A test pulse is applied to elicit ICa before and after the application of this compound.

    • Use-Dependent Block: A train of depolarizing pulses is applied to induce channel opening and inactivation. The reduction in ICa over the pulse train in the presence of this compound is measured to quantify use-dependent block.

  • Data Analysis:

    • The amplitude of ICa is measured before and after drug application to determine the percentage of block.

    • Dose-response curves are constructed to determine the IC50 for block in different channel states.

Conclusion

This compound, the major active metabolite of diltiazem, is a potent blocker of L-type voltage-gated calcium channels. Its mechanism of action is multifaceted, involving direct physical occlusion of the channel pore, complex allosteric interactions with other drug binding sites, and a pronounced state-dependent blockade. A thorough understanding of these molecular mechanisms is crucial for the rational design of new and improved calcium channel blockers with enhanced therapeutic profiles. The data and methodologies presented in this guide provide a solid foundation for future research in this important area of pharmacology and drug development.

References

Pharmacological Profile of Deacetyldiltiazem: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

Diltiazem undergoes extensive metabolism in the body, with deacetylation being a primary metabolic pathway, leading to the formation of this compound. This metabolite is not merely an inactive byproduct; it retains a significant portion of the pharmacological activity of the parent compound. Understanding the specific pharmacological characteristics of this compound is crucial for a complete comprehension of diltiazem's overall clinical efficacy and for the development of new therapeutic agents. This guide delves into the core pharmacological aspects of this compound, presenting data in a structured and accessible format.

Mechanism of Action

This compound, like its parent compound diltiazem, functions as a calcium channel antagonist. Its primary mechanism of action involves the inhibition of the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle cells. This blockade of calcium entry leads to a decrease in intracellular calcium concentration, which in turn triggers a cascade of events resulting in vasodilation and reduced cardiac contractility.

Signaling Pathway of Vascular Smooth Muscle Relaxation

The reduction in intracellular calcium concentration initiated by this compound directly impacts the machinery of muscle contraction. In vascular smooth muscle, this leads to relaxation and, consequently, vasodilation. The key steps in this signaling pathway are outlined below.

Vascular Smooth Muscle Relaxation Signaling Pathway cluster_0 Decreased This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Blocks Intracellular_Ca Intracellular [Ca2+] Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin CaM_Complex Ca2+-CaM Complex Calmodulin->CaM_Complex Forms MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) MLCK_active Myosin Light Chain Kinase (MLCK) (Active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Phosphorylates Contraction Muscle Contraction Phosphorylated_Myosin_LC->Contraction Relaxation Muscle Relaxation Contraction->Relaxation Leads to

Caption: Signaling pathway of this compound-induced vascular smooth muscle relaxation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing a basis for comparison with its parent compound and other metabolites.

Table 1: In Vitro Potency and Binding Affinity
CompoundParameterValueSpecies/TissueReference
This compound (M1)pIC50 (-log IC50) for [3H]diltiazem binding6.72Rat cerebral cortex
DiltiazempIC50 (-log IC50) for [3H]diltiazem binding6.87Rat cerebral cortex
This compound (d-M1)IC50 for voltage-gated calcium current (ICa) blockade0.491 mMSnail (Achatina) neurone
DiltiazemIC50 for voltage-gated calcium current (ICa) blockade0.426 mMSnail (Achatina) neurone

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity. From the pIC50 value, an approximate Ki can be calculated using the Cheng-Prusoff equation if the Kd of the radioligand is known.

Table 2: Pharmacokinetic Parameters in Humans
ParameterThis compoundDiltiazemReference
Peak Plasma Concentration (Cmax)~10-20% of diltiazemVaries with formulation
Time to Peak Concentration (Tmax)Similar to or slightly later than diltiazemVaries with formulation
Elimination Half-life (t1/2)Longer than diltiazem3-8 hours (immediate release)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for L-type Calcium Channels

This protocol describes a competitive binding assay to determine the affinity of this compound for the L-type calcium channel, using [3H]diltiazem as the radioligand.

Radioligand Binding Assay Workflow start Start prep Prepare Membrane Homogenates (e.g., from rat cerebral cortex) start->prep incubation Incubate Membranes with: - [3H]diltiazem (fixed concentration) - this compound (varying concentrations) prep->incubation separation Separate Bound and Free Ligand (Rapid vacuum filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).[1]

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]diltiazem (typically near its Kd value), and varying concentrations of unlabeled this compound.[2] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled diltiazem). Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification of Radioactivity: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.

Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells from an appropriate source (e.g., rat mesenteric artery) by enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain ions appropriate for recording calcium currents and a calcium chelator (e.g., EGTA) to buffer intracellular calcium.

  • Recording Setup: Place the isolated cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing a charge carrier for the calcium channel (e.g., BaCl2 instead of CaCl2 to avoid calcium-dependent inactivation) and blockers for other ion channels (e.g., TEA for potassium channels).

  • Gigaohm Seal Formation and Whole-Cell Configuration: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition: Clamp the cell membrane potential at a holding potential where L-type calcium channels are closed (e.g., -80 mV). Apply depolarizing voltage steps to activate the channels and record the resulting inward currents.

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound. Record the currents at each concentration to determine the dose-dependent inhibition of the L-type calcium channel current.

  • Data Analysis: Measure the peak inward current at each voltage step in the absence and presence of this compound. Plot the percentage of current inhibition as a function of drug concentration to determine the IC50 value.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in vascular smooth muscle cells in response to this compound.

Methodology:

  • Cell Culture and Dye Loading: Culture vascular smooth muscle cells on glass coverslips. Load the cells with Fura-2 AM by incubating them in a physiological salt solution containing the dye for a specific period (e.g., 30-60 minutes) at room temperature or 37°C.

  • De-esterification: After loading, wash the cells and incubate them in a dye-free solution to allow for the complete de-esterification of Fura-2 AM to its active, calcium-sensitive form, Fura-2, by intracellular esterases.

  • Fluorescence Imaging: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and a detector for emitted fluorescence at ~510 nm.

  • Experimental Procedure: Perfuse the cells with a physiological solution and establish a baseline fluorescence ratio (340/380 nm). Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or high potassium) to induce an increase in intracellular calcium. Once a stable elevated calcium level is achieved, introduce this compound at various concentrations into the perfusion solution and record the changes in the fluorescence ratio.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibrate the fluorescence ratio to absolute calcium concentrations using established methods (e.g., by permeabilizing the cells and exposing them to solutions of known calcium concentrations). Plot the change in intracellular calcium concentration as a function of this compound concentration to assess its inhibitory effect.

Conclusion

This compound is a pharmacologically active metabolite of diltiazem that contributes to the overall therapeutic effects of the parent drug. It exhibits a mechanism of action consistent with a calcium channel blocker, leading to vasodilation and potential cardiodepressant effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the pharmacological profile of this compound and its potential therapeutic applications. Further research is warranted to fully elucidate its binding kinetics and to explore its effects on different subtypes of calcium channels.

References

In Vitro Activity of Deacetyldiltiazem: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem is a primary and pharmacologically active metabolite of diltiazem, a benzothiazepine calcium channel blocker widely prescribed for the management of cardiovascular conditions including hypertension, angina pectoris, and certain arrhythmias. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its interaction with L-type calcium channels and its comparative potency with the parent drug, diltiazem. This document summarizes key quantitative data from published studies, outlines experimental methodologies, and presents visual representations of relevant pathways and workflows to support further research and development in this area.

Introduction

Diltiazem exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle. This action leads to vasodilation and a negative inotropic effect on the heart.[1][2][3] Upon administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, N-demethylation, and O-demethylation. This compound (M1) is one of its major metabolites and is known to possess significant pharmacological activity, contributing to the overall therapeutic profile of diltiazem.[1][4] Understanding the in vitro activity of this compound is crucial for a complete characterization of diltiazem's mechanism of action and for the development of new therapeutic agents.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, like its parent compound, functions as a calcium channel blocker. Its primary molecular target is the L-type voltage-gated calcium channel (Cav1.2), which is predominantly expressed in cardiac and smooth muscle cells. By binding to the α1 subunit of the channel, this compound inhibits the influx of Ca2+ ions into the cell, thereby modulating cellular processes dependent on calcium signaling.

cluster_membrane Cell Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space Cell Membrane Cell Membrane L-type Ca Channel L-type Ca²⁺ Channel Ca2_int Ca²⁺ Contraction Muscle Contraction L-type Ca Channel->Contraction Inhibits This compound This compound This compound->L-type Ca Channel Binds to α1 subunit Ca2_ext Ca²⁺ Ca2_ext->L-type Ca Channel Influx Ca2_int->Contraction

Figure 1: Mechanism of L-type calcium channel blockade by this compound.

Quantitative In Vitro Activity

The in vitro potency of this compound has been quantified in several studies, primarily through receptor binding assays and functional assessments in isolated tissues. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity of Diltiazem and its Metabolites

This table presents the half-maximal inhibitory concentration (pIC50) for the displacement of [3H]diltiazem and the half-maximal effective concentration (pEC50) for the allosteric enhancement of [3H]nitrendipine binding to rat cerebral cortex membranes.

CompoundpIC50 (-log M) for [3H]diltiazem Binding InhibitionpEC50 (-log M) for [3H]nitrendipine Binding Enhancement
Diltiazem6.87Not Reported
This compound (M1) 6.72 Not Reported
N-desmethyldiltiazem (MA)6.49Not Reported
N-desmethyl, desacetyl-diltiazem (M2)6.03Not Reported
O-desmethyl, desacetyl-diltiazem (M4)5.51Not Reported
N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6)5.33Not Reported
Data from Godfraind et al. (1987)
Table 2: Functional Antagonism of Calcium Channels

This table summarizes the potency of diltiazem and its metabolites in inhibiting spontaneous myogenic contractions in the rat portal vein, a functional measure of calcium channel antagonism.

CompoundpEC50 (-log M) for Inhibition of Myogenic Contractions
Diltiazem7.14
This compound (M1) 6.82
N-desmethyldiltiazem (MA)6.45
N-desmethyl, desacetyl-diltiazem (M2)6.15
O-desmethyl, desacetyl-diltiazem (M4)5.57
N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6)5.25
Data from Godfraind et al. (1987)
Table 3: Inhibition of Voltage-Gated Calcium Current in Snail Neurons

This table presents the half-maximal inhibitory concentration (IC50) for the blockade of voltage-gated calcium currents in identified neurons of the snail, Achatina fulica.

CompoundIC50 (mM)
d-diltiazem0.426
deacetyl-d-diltiazem (d-M1) 0.491
deacetyl-N-demethyl-d-diltiazem (d-M2)0.456
l-diltiazem0.759
deacetyl-O-demethyl-d-diltiazem (d-M4)1.212
deacetyl-N, O-demethyl-d-diltiazem (d-M6)> 2.000
Data from Gumbleton et al. (1987)

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following sections provide an overview of the methodologies employed in the cited studies.

Radioligand Binding Assays

These assays quantify the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Rat Cerebral Cortex Homogenization Homogenize in Buffer Tissue->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Resuspension Resuspend Pellet Centrifugation->Resuspension Incubation Incubate Membranes with [³H]diltiazem or [³H]nitrendipine and Test Compound Resuspension->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Data_Analysis Calculate pIC₅₀ / pEC₅₀ Scintillation->Data_Analysis Determine Radioactivity

Figure 2: Workflow for radioligand binding assays.

Protocol Overview:

  • Tissue Preparation: Membranes from rat cerebral cortex are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand ([3H]diltiazem or [3H]nitrendipine) and varying concentrations of the test compound (this compound or other metabolites).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The filters are washed to remove non-specifically bound radioactivity and then placed in scintillation vials. The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) or enhances it by 50% (EC50). These values are then converted to pIC50 or pEC50.

Isolated Tissue Functional Assays

These assays measure the physiological response of an isolated tissue to a drug, providing a measure of its functional potency.

cluster_prep Tissue Preparation cluster_assay Functional Assay Isolation Isolate Rat Portal Vein Mounting Mount in Organ Bath Isolation->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Recording Record Spontaneous Myogenic Contractions Equilibration->Recording Drug_Addition Cumulative Addition of Test Compound Recording->Drug_Addition Response Measure Inhibition of Contraction Amplitude Drug_Addition->Response Data_Analysis Calculate pEC₅₀ Response->Data_Analysis Generate Concentration-Response Curve

Figure 3: Workflow for isolated tissue functional assays.

Protocol Overview:

  • Tissue Preparation: The portal vein is excised from a rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension and Equilibration: The tissue is placed under a resting tension and allowed to equilibrate until stable spontaneous myogenic contractions are observed.

  • Drug Administration: The test compound is added to the organ bath in a cumulative manner, with the response being recorded after each addition.

  • Data Recording: The isometric contractions of the portal vein are recorded using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis: The inhibition of the amplitude of the spontaneous contractions is measured at each drug concentration. A concentration-response curve is constructed, and the EC50 (the concentration producing 50% of the maximal inhibition) is determined and converted to pEC50.

Electrophysiological Assays (Voltage Clamp)

Voltage clamp techniques are used to measure the flow of ions through channels in the cell membrane, providing a direct assessment of channel blockade.

cluster_prep Cell Preparation cluster_assay Voltage Clamp Assay Isolation Isolate Neurons (e.g., from Achatina fulica) Culture Short-term Culture Isolation->Culture Patching Whole-cell Patch Clamp Configuration Culture->Patching Stimulation Apply Voltage Steps to Activate Ca²⁺ Channels Patching->Stimulation Recording Record Inward Ca²⁺ Current Stimulation->Recording Drug_Perfusion Perfuse with Test Compound Recording->Drug_Perfusion Measure Current Inhibition Data_Analysis Calculate IC₅₀ Recording->Data_Analysis Generate Dose-Response Curve Drug_Perfusion->Recording Measure Current Inhibition

Figure 4: Workflow for voltage clamp electrophysiological assays.

Protocol Overview:

  • Cell Preparation: Individual neurons are isolated from the ganglia of an appropriate model organism, such as the snail Achatina fulica.

  • Patch Clamp Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution is sealed onto the surface of a neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to a potential that activates voltage-gated calcium channels (e.g., 0 mV).

  • Current Measurement: The resulting inward calcium current is recorded.

  • Drug Application: The external solution is perfused with increasing concentrations of the test compound, and the inhibition of the calcium current is measured.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of current inhibition against the drug concentration. The IC50 value is then calculated from this curve.

Discussion

The in vitro data consistently demonstrate that this compound is a pharmacologically active metabolite of diltiazem, retaining a significant affinity for the L-type calcium channel and functional calcium channel blocking activity. The pIC50 and pEC50 values from receptor binding and isolated tissue assays indicate that this compound is slightly less potent than diltiazem. For instance, in inhibiting myogenic contractions, diltiazem has a pEC50 of 7.14, while this compound has a pEC50 of 6.82. Similarly, in inhibiting [3H]diltiazem binding, the pIC50 for diltiazem is 6.87 compared to 6.72 for this compound.

The electrophysiological data from snail neurons also support the calcium channel blocking activity of this compound, with an IC50 of 0.491 mM, which is comparable to that of d-diltiazem (0.426 mM) in that specific model system. It is important to note that the absolute potency values can vary depending on the experimental model and conditions.

The other metabolites of diltiazem generally show progressively lower potency as they undergo further metabolic modifications (N-demethylation and O-demethylation). This highlights the importance of the acetyl group at the 3-position of the benzothiazepine ring for optimal activity, although its removal does not abolish activity.

Conclusion

This compound is a significant, pharmacologically active metabolite of diltiazem that contributes to its overall therapeutic effect. Its in vitro profile as a potent L-type calcium channel blocker is well-established through receptor binding, functional tissue assays, and electrophysiological studies. The quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on calcium channel modulators. Further investigation into the specific interactions of this compound with different splice variants of the Cav1.2 channel could provide deeper insights into its tissue-specific effects.

References

Deacetyldiltiazem: A Comprehensive Technical Guide on the Primary Active Metabolite of Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine calcium channel blocker, is a widely prescribed medication for the management of hypertension, angina pectoris, and certain types of arrhythmias.[1][2][3][4] Following administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, deacetyldiltiazem (desacetyldiltiazem) is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic and toxicological profile of the parent drug.[5] This technical guide provides an in-depth analysis of this compound, focusing on its formation, pharmacokinetic and pharmacodynamic properties, and analytical methodologies for its quantification.

Introduction

Diltiazem exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle, resulting in vasodilation and a negative chronotropic effect. The biotransformation of diltiazem is complex, involving N-demethylation, O-demethylation, and deacetylation. Deacetylation, mediated by esterases, results in the formation of this compound, which retains a significant portion of the pharmacological activity of diltiazem. Understanding the characteristics of this key metabolite is crucial for optimizing diltiazem therapy and for the development of new drug candidates.

Metabolism of Diltiazem to this compound

The metabolic conversion of diltiazem to this compound is a primary pathway in its biotransformation. This reaction is catalyzed by carboxylesterases, which hydrolyze the acetyl group at the 3-position of the benzothiazepine ring.

Diltiazem Diltiazem This compound This compound Diltiazem->this compound Deacetylation Esterases Esterases Esterases->Diltiazem

Metabolic Conversion of Diltiazem.

Further metabolism of this compound can occur through N-demethylation and O-demethylation, leading to the formation of other metabolites such as N-demethylthis compound.

Pharmacological and Pharmacokinetic Properties

This compound exhibits significant pharmacological activity, contributing to the overall effects of diltiazem administration.

Pharmacodynamics

This compound functions as a coronary vasodilator, with its potency estimated to be 25% to 50% of that of the parent drug, diltiazem. Like diltiazem, it contributes to the relaxation of coronary vascular smooth muscle, leading to increased coronary blood flow. The cardiovascular effects of this compound are qualitatively similar to diltiazem, including dose-dependent increases in coronary blood flow and decreases in blood pressure and heart rate.

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of diltiazem, particularly in its longer half-life. This can lead to its accumulation with chronic diltiazem administration.

Table 1: Comparative Pharmacokinetic Parameters of Diltiazem and this compound

ParameterDiltiazemThis compoundReference(s)
Plasma Half-life (t½) 3.0 - 4.5 hours9.8 - 18 hours
Plasma Concentration 50 - 200 ng/mL (therapeutic)10% - 20% of parent drug
Peak Plasma Concentration (Cmax) after 120 mg oral dose 174.3 ± 72.7 ng/mL14.9 ± 3.3 ng/mL
Protein Binding (unbound fraction) ~20% - 30% (0.254 ± 0.027)~77% (0.230 ± 0.021)

Experimental Protocols

The quantification of this compound in biological matrices, primarily plasma and serum, is essential for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.

Sample Preparation: Liquid-Solid Extraction (LSE)

A common method for extracting diltiazem and this compound from plasma involves Liquid-Solid Extraction (LSE) using disposable extraction cartridges.

  • Internal Standard Addition: An internal standard solution is added to the plasma sample.

  • Cartridge Conditioning: The extraction cartridge (e.g., cyanopropyl silica) is conditioned with methanol followed by a phosphate buffer (pH 7.4).

  • Sample Application: The plasma sample is applied to the conditioned cartridge.

  • Washing: The cartridge is washed with the same buffer to remove interfering substances.

  • Elution: The analytes (diltiazem and this compound) are eluted with methanol.

  • Final Preparation: A buffer is passed through the cartridge, and an aliquot of the final extract is injected into the HPLC system.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Apply Apply Sample IS->Apply Condition Condition LSE Cartridge Condition->Apply Wash Wash Cartridge Apply->Wash Elute Elute Analytes (Methanol) Wash->Elute Final Final Extract Elute->Final Injection Inject into HPLC Final->Injection Separation Chromatographic Separation (e.g., C18 or Octyl Silica Column) Injection->Separation Detection UV Detection (e.g., 237-240 nm) Separation->Detection Quantification Data Acquisition and Quantification Detection->Quantification

Workflow for this compound Analysis.
HPLC Conditions

  • Column: A highly deactivated octyl silica column or a C18 analytical column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 0.05 M, pH 7.4) in a ratio of approximately 62:38 (v/v). Another described mobile phase is a mixture of methanol, 0.04 M ammonium acetate, and acetonitrile (38:36:26) with 0.08% triethylamine, adjusted to a final pH of 7.5.

  • Detection: The analytes are monitored photometrically at a wavelength of 238 nm or 240 nm.

  • Flow Rate: A typical flow rate is 1.2 ml/min.

The sensitivity of these methods can achieve a limit of detection for diltiazem as low as 0.8 ng/ml, with good precision.

Signaling Pathway

The primary mechanism of action for both diltiazem and this compound is the blockade of L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of downstream effects resulting in vasodilation and reduced cardiac workload.

cluster_membrane Cell Membrane cluster_cell Vascular Smooth Muscle Cell Ca_Channel L-type Calcium Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Depolarization Ca_intra ↑ Intracellular Ca²⁺ Ca_in->Ca_intra Contraction Muscle Contraction Ca_intra->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction Relaxation Muscle Relaxation Diltiazem Diltiazem / This compound Diltiazem->Ca_Channel Inhibition Vasodilation Vasodilation Relaxation->Vasodilation

Mechanism of Action of Diltiazem/Deacetyldiltiazem.

Conclusion

This compound is a clinically significant metabolite of diltiazem, possessing considerable pharmacological activity. Its distinct pharmacokinetic profile, particularly its extended half-life, necessitates its consideration in the overall assessment of diltiazem's therapeutic and potential adverse effects. For researchers and professionals in drug development, a thorough understanding of this compound's properties is paramount for the accurate interpretation of clinical data and for the design of future cardiovascular therapies. The analytical methods outlined provide a robust framework for the precise quantification of this important metabolite in biological systems.

References

Crystal Structure of Deacetyldiltiazem: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of deacetyldiltiazem, a primary metabolite of the cardiovascular drug diltiazem. Understanding the three-dimensional arrangement of this molecule is crucial for comprehending its physicochemical properties, stability, and interactions with biological targets, which in turn informs drug development and metabolic studies.

Molecular and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P b c n. The crystallographic data provides precise information about the unit cell dimensions and the arrangement of molecules within the crystal lattice.

Table 1: Crystallographic Data for this compound [1]

ParameterValue
Chemical FormulaC₂₀H₂₄N₂O₃S
Molecular Weight372.5 g/mol
Crystal SystemOrthorhombic
Space GroupP b c n
Space Group Number60
a11.447 Å
b12.989 Å
c24.881 Å
α90°
β90°
γ90°
Volume3696.6 ų
Z8

Experimental Protocols

While the specific experimental details from the original publication by Kumaradhas, Nirmala, and Sridhar were not accessible for this guide, a representative protocol for the single-crystal X-ray diffraction of a small organic molecule like this compound is outlined below. This protocol reflects standard practices in the field.

Crystallization

The initial and often most critical step in crystal structure determination is the growth of high-quality single crystals. For a small organic molecule such as this compound, several common techniques can be employed:

  • Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone). The solvent is then allowed to evaporate slowly in a controlled environment, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two liquids creates a supersaturated zone where crystals can form.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. The data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.

The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffracted beams are recorded by the detector as a series of diffraction spots. A full sphere of data is collected to ensure completeness.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffraction spots. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is then validated for its geometric and crystallographic quality.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_output Final Output synthesis Synthesis & Purification of this compound crystallization Crystallization synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing & Reduction xray->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation cif Crystallographic Information File (CIF) validation->cif

Experimental workflow for single-crystal X-ray diffraction.
Metabolic Pathway of Diltiazem

This compound is a pharmacologically active metabolite of diltiazem. The metabolic conversion primarily involves the hydrolysis of the acetyl group. The following diagram illustrates this simplified metabolic relationship.

metabolic_pathway Diltiazem Diltiazem This compound This compound Diltiazem->this compound Hydrolysis (Esterases)

Simplified metabolic conversion of Diltiazem.

References

Deacetyldiltiazem CAS number and chemical information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely used non-dihydropyridine calcium channel blocker. Diltiazem is prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Following administration, diltiazem undergoes extensive metabolism, primarily through deacetylation, to form this compound. This metabolite is not merely an inactive byproduct; it retains a significant portion of the pharmacological activity of the parent compound and contributes to its overall therapeutic effect. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of this compound.

Chemical and Physical Properties

This compound is a benzothiazepine derivative. The following tables summarize its key chemical and physical properties.

Table 1: Chemical Identifiers and General Data
PropertyValueSource(s)
CAS Number (Free Base) 42399-40-6[1]
CAS Number (HCl Salt) 75472-91-2[2][3][4]
Molecular Formula (Free Base) C₂₀H₂₄N₂O₃S[5]
Molecular Formula (HCl Salt) C₂₀H₂₅ClN₂O₃S
IUPAC Name (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Synonyms Desacetyldiltiazem, Deacetyl-d-diltiazem, Diltiazem Impurity F
SMILES CN(C)CCN1C2=CC=CC=C2S--INVALID-LINK--O">C@HC3=CC=C(C=C3)OC
InChIKey NZHUXMZTSSZXSB-MOPGFXCFSA-N
Table 2: Physicochemical Properties
PropertyValueSource(s)
Molecular Weight (Free Base) 372.48 g/mol
Molecular Weight (HCl Salt) 408.94 g/mol
Physical Description White to off-white solid
Melting Point (HCl Salt) 133 - 136°C
Solubility (HCl Salt) Slightly soluble in water, chloroform, and methanol.
pKa (of parent Diltiazem) 8.06
LogP (Computed) 2.5
Table 3: Spectroscopic Data
TechniqueData HighlightsSource(s)
¹H NMR (600 MHz, Water, pH 7.0) δ (ppm): 7.84-7.04 (m, aromatic H), 5.24-5.20 (m), 4.11-4.06 (m), 3.87 (s, OCH₃), 3.56-3.26 (m), 2.88 (s, N(CH₃)₂), 1.93 (m)
¹³C NMR (from HSQC) Correlations observed for aromatic, methoxy, and aliphatic carbons.
UV λmax (of parent Diltiazem) 237 - 240 nm
Mass Spectrometry (MS/MS) Precursor [M+H]⁺: 373.158. Major fragments: m/z 178.0312, 150.0362.
Table 4: Crystallographic Data (for racemic cis-isomer)
ParameterValueSource(s)
Crystal System Monoclinic
Space Group P b c n
Unit Cell Dimensions a = 11.447 Å, b = 12.989 Å, c = 24.881 Å, α = 90°, β = 90°, γ = 90°

Pharmacology and Metabolism

This compound is an active metabolite of diltiazem and exhibits a similar pharmacological profile, acting as a calcium channel blocker. It is estimated to possess 25-50% of the coronary vasodilatory activity of the parent compound.

Mechanism of Action

Like diltiazem, this compound inhibits the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This reduction in intracellular calcium leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. In cardiac tissue, it slows atrioventricular nodal conduction.

Metabolic Pathway

Diltiazem is extensively metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The primary metabolic pathway is deacetylation to form this compound. This compound can be further metabolized through N-demethylation and O-demethylation.

metabolic_pathway Diltiazem Diltiazem This compound This compound Diltiazem->this compound Deacetylation (CYP3A4) N_monodesmethyl_diltiazem N_monodesmethyl_diltiazem Diltiazem->N_monodesmethyl_diltiazem N-demethylation Deacetyl_N_monodesmethyl_diltiazem Deacetyl_N_monodesmethyl_diltiazem This compound->Deacetyl_N_monodesmethyl_diltiazem N-demethylation Deacetyl_O_desmethyl_diltiazem Deacetyl_O_desmethyl_diltiazem This compound->Deacetyl_O_desmethyl_diltiazem O-demethylation Deacetyl_diltiazem_N_oxide Deacetyl Diltiazem N-Oxide This compound->Deacetyl_diltiazem_N_oxide Oxidation

Caption: Metabolic pathway of diltiazem.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common route for the synthesis of diltiazem involves the acetylation of this compound. The reverse process, the hydrolysis of diltiazem, can yield this compound. Alternatively, this compound can be synthesized from its precursors. The following is a general protocol for the N-alkylation step to produce this compound.

Materials:

  • (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • N-methyl-2-pyrrolidone or DMF

  • Water

  • Tetrabutylammonium hydrogen sulfate (optional, as a phase-transfer catalyst)

Procedure:

  • Suspend (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one in toluene and N-methyl-2-pyrrolidone (or DMF).

  • Add potassium carbonate and 2-dimethylaminoethyl chloride hydrochloride to the suspension. A catalytic amount of tetrabutylammonium hydrogen sulfate can also be added.

  • Heat the suspension to approximately 90°C.

  • Add a small amount of water and continue heating for several hours (e.g., 5 hours).

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to about 30°C and dilute with water.

  • Separate the organic phase and wash it with water.

  • The resulting toluene phase contains this compound. This can be isolated and purified using column chromatography or converted to the hydrochloride salt by treatment with gaseous HCl in a suitable solvent like acetone, followed by recrystallization from a solvent such as butanol.

Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the simultaneous determination of diltiazem and this compound in biological samples.

Instrumentation:

  • HPLC system with a UV detector

  • Supelcosil LC-CN column (e.g., 7.5 cm x 4.6 mm, 3 µm particle size) or a C8/C18 column.

Sample Preparation (from serum/plasma):

  • Perform a liquid-liquid extraction or solid-phase extraction.

  • For liquid-liquid extraction: Basify the serum sample and extract with methyl-tert-butyl ether.

  • Perform a back-extraction into a hydrochloric acid solution.

  • For solid-phase extraction: Condition a cyanopropyl or C18 cartridge. Apply the sample, wash, and elute with an organic solvent like methanol.

  • Inject the final extract into the HPLC system.

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer, pH 7.4 or acetate buffer, pH 6.3) and an organic modifier (e.g., methanol or acetonitrile). A common composition is methanol-phosphate buffer (62:38, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • Column Temperature: Ambient or controlled (e.g., 50°C).

hplc_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma_Sample Plasma/Serum Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Sample->Extraction Final_Extract Final Extract in Aqueous/Organic Solution Extraction->Final_Extract Injection Injection onto HPLC Column Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (240 nm) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

Caption: HPLC analysis workflow.

Signaling Pathway Diagram

The primary mechanism of action for this compound, similar to diltiazem, is the blockade of L-type calcium channels. This action disrupts the signaling cascade that leads to muscle contraction.

signaling_pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Vasodilation Vasodilation This compound->Vasodilation Leads to Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

References

Deacetyldiltiazem: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem, a primary and pharmacologically active metabolite of the widely prescribed calcium channel blocker diltiazem, presents a compelling profile for therapeutic exploration. Possessing a significant fraction of the parent compound's vasodilatory and cardiovascular activity, this metabolite warrants dedicated investigation for its potential applications in cardiovascular medicine. This technical guide provides an in-depth analysis of the current understanding of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential. Quantitative data from key preclinical studies are summarized, and detailed experimental methodologies are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.

Introduction

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects are primarily attributed to the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a negative chronotropic and inotropic effect.[3][4] Upon administration, diltiazem undergoes extensive metabolism, with this compound emerging as a major active metabolite.[5] this compound retains a substantial portion of the pharmacological activity of diltiazem, estimated to be between 25% and 50% of the parent drug's potency. This inherent activity suggests that this compound may contribute significantly to the overall therapeutic effect of diltiazem and could, itself, be a candidate for drug development. This whitepaper aims to consolidate the existing technical knowledge on this compound to serve as a comprehensive resource for the research and drug development community.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of calcium influx through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle cells. By binding to the α1 subunit of the L-type calcium channel, this compound reduces the probability of the channel being in the open state, thereby decreasing the entry of extracellular calcium into the cell. This reduction in intracellular calcium concentration is the linchpin of its therapeutic effects.

Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of calcium triggers a cascade of events leading to muscle contraction. Calcium binds to calmodulin, and the resulting calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in vasoconstriction. By inhibiting the initial calcium influx, this compound disrupts this pathway, leading to vascular smooth muscle relaxation and vasodilation. This effect is more pronounced in arterial resistance vessels, contributing to a reduction in systemic blood pressure.

Cardiac Muscle

In cardiomyocytes, the influx of calcium through L-type calcium channels during the plateau phase of the action potential is crucial for excitation-contraction coupling. This initial calcium entry triggers a larger release of calcium from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release, which leads to myocardial contraction. This compound's blockade of L-type calcium channels in cardiomyocytes results in a reduced intracellular calcium concentration, leading to a decrease in myocardial contractility (negative inotropic effect).

Furthermore, in the sinoatrial (SA) and atrioventricular (AV) nodes, the rate of depolarization is dependent on the influx of calcium. By inhibiting this calcium current, this compound slows the heart rate (negative chronotropic effect) and prolongs conduction through the AV node (negative dromotropic effect).

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.

Table 1: In Vitro Vasodilatory Potency of Diltiazem and its Metabolites

CompoundIC50 (μM) in Hamster Aorta (KCl-induced contraction)
Diltiazem0.98 ± 0.47
This compound (M1) 2.46 ± 0.38
N-desmethyldiltiazem (MA)3.27 ± 1.02
N-desmethylthis compound (M2)20.2 ± 10.5
O-desmethylthis compound (M4)40.4 ± 15.4
N,O-didesmethylthis compound (M6)126.7 ± 24.2
Data from Li, R., et al. (1992).

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs

CompoundDose (mg/kg, i.v.)Increase in Coronary Blood Flow (%)Decrease in Blood Pressure (%)
Diltiazem0.110020
This compound (M1) 0.17015
N-desmethyldiltiazem (MA)0.15010
Qualitative ranking of coronary-vasodilating activity: Diltiazem > M1 > MA > M2 > M4 > M6. Data from Yabana, H., et al. (1985).

Table 3: Pharmacokinetic and Hemodynamic Parameters of this compound in Rabbits (5 mg/kg, i.v.)

ParameterValue
Half-life (t½)2.1 ± 0.5 h
Area Under the Curve (AUC)1300 ± 200 ng·h/mL
Total Body Clearance (CL)60 ± 10 mL/min/kg
Renal Clearance (Clr)0.81 ± 0.63 mL/min/kg
Maximum Decrease in Systolic Blood Pressure (Emax)20 ± 18%
Plasma Concentration at 50% of Emax (EC50) for SBP620 ± 310 ng/mL
Maximum Decrease in Diastolic Blood Pressure (Emax)20 ± 8.3%
Plasma Concentration at 50% of Emax (EC50) for DBP420 ± 160 ng/mL
Data from Yeung, P. K., et al. (1998).

Experimental Protocols

In Vitro Vasodilation Assay (Isolated Hamster Aorta)

This protocol is adapted from the methodology described by Li, R., et al. (1992).

  • Tissue Preparation: Male golden hamsters are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Apparatus Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.

  • Equilibration and Contraction: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Following equilibration, the rings are contracted by the addition of 80 mM KCl to the organ bath.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath. The relaxation response is recorded as a percentage of the maximal KCl-induced contraction.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal relaxation (IC50) is calculated from the concentration-response curve.

In Vivo Cardiovascular Assessment in Anesthetized Dogs

This protocol is based on the methods of Yabana, H., et al. (1985).

  • Animal Preparation: Mongrel dogs of either sex are anesthetized with sodium pentobarbital. The animals are intubated and ventilated with room air. Catheters are placed in the femoral artery and vein for blood pressure measurement and drug administration, respectively.

  • Hemodynamic Monitoring: A catheter-tip manometer is inserted into the left ventricle via the left carotid artery to measure left ventricular pressure and its first derivative (dP/dt). Coronary blood flow is measured using an electromagnetic flow probe placed around the left circumflex coronary artery.

  • Drug Administration: this compound is dissolved in saline and administered intravenously as a bolus injection.

  • Data Collection: Hemodynamic parameters, including heart rate, systemic blood pressure, left ventricular pressure, dP/dt, and coronary blood flow, are continuously recorded before and after drug administration.

  • Data Analysis: The percentage change in each parameter from the baseline value is calculated for each dose of this compound.

Intracellular Calcium Measurement

A general protocol for measuring changes in intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells.

  • Cell Culture: Vascular smooth muscle cells are cultured on glass coverslips in a suitable growth medium.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Measurement of [Ca2+]i: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the fluorescence emissions is used to calculate the intracellular calcium concentration.

  • Experimental Procedure: A baseline [Ca2+]i is recorded. The cells are then stimulated with a vasoconstrictor (e.g., KCl or phenylephrine) to induce an increase in [Ca2+]i. Once a stable elevated [Ca2+]i is achieved, this compound is added to the perfusion buffer, and the change in [Ca2+]i is recorded.

  • Data Analysis: The inhibitory effect of this compound on the agonist-induced increase in [Ca2+]i is quantified.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.

G cluster_0 Vascular Smooth Muscle Cell Depolarization Depolarization LTypeCaChannel L-type Ca2+ Channel Depolarization->LTypeCaChannel Ca_influx Ca2+ Influx LTypeCaChannel->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin CaM_complex Ca2+-Calmodulin Complex Calmodulin->CaM_complex Binds Ca2+ MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activated by CaM complex MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Contraction MyosinLC_P->Contraction This compound This compound This compound->LTypeCaChannel Inhibits

Caption: Signaling pathway of vasodilation induced by this compound.

G cluster_1 Cardiomyocyte ActionPotential Action Potential (Plateau Phase) LTypeCaChannel_cardiac L-type Ca2+ Channel ActionPotential->LTypeCaChannel_cardiac Ca_influx_cardiac Ca2+ Influx (Trigger) LTypeCaChannel_cardiac->Ca_influx_cardiac RyR Ryanodine Receptor (RyR) Ca_influx_cardiac->RyR Activates SR Sarcoplasmic Reticulum (SR) SR->RyR CICR Ca2+-Induced Ca2+ Release RyR->CICR Ca_cytosol Increased Cytosolic Ca2+ CICR->Ca_cytosol TroponinC Troponin C Ca_cytosol->TroponinC Binds to Contraction_cardiac Contraction TroponinC->Contraction_cardiac Deacetyldiltiazem_cardiac This compound Deacetyldiltiazem_cardiac->LTypeCaChannel_cardiac Inhibits

Caption: Mechanism of negative inotropic effect of this compound.

G cluster_2 Experimental Workflow: In Vitro Vasodilation Assay Start Start ExciseAorta Excise Hamster Thoracic Aorta Start->ExciseAorta PrepareRings Prepare Aortic Rings ExciseAorta->PrepareRings MountInOrganBath Mount Rings in Organ Bath PrepareRings->MountInOrganBath Equilibrate Equilibrate under Resting Tension MountInOrganBath->Equilibrate ContractWithKCl Induce Contraction with KCl Equilibrate->ContractWithKCl Addthis compound Add Cumulative Concentrations of This compound ContractWithKCl->Addthis compound RecordRelaxation Record Relaxation Response Addthis compound->RecordRelaxation AnalyzeData Analyze Data (IC50) RecordRelaxation->AnalyzeData End End AnalyzeData->End

Caption: Workflow for assessing in vitro vasodilatory activity.

Potential Therapeutic Uses and Future Directions

The pharmacological profile of this compound suggests several potential therapeutic applications that merit further investigation:

  • Hypertension: Given its vasodilatory properties, this compound could be developed as a standalone antihypertensive agent. Its potentially different pharmacokinetic profile compared to diltiazem might offer advantages in terms of dosing frequency or side-effect profile.

  • Angina Pectoris: By inducing coronary vasodilation and reducing myocardial oxygen demand, this compound has the potential to be an effective anti-anginal agent.

  • Cardiac Arrhythmias: The negative chronotropic and dromotropic effects suggest that this compound could be useful in the management of supraventricular tachycardias.

  • Cardioprotection: The ability of diltiazem to protect the myocardium from ischemic injury is well-documented. Further studies are warranted to determine if this compound shares these cardioprotective properties.

Future research should focus on several key areas. A more comprehensive characterization of the pharmacodynamic profile of this compound is needed, including a direct comparison of its potency in vascular versus cardiac tissues. Elucidating the full pharmacokinetic and metabolic profile in humans is essential for determining its potential for clinical development. Furthermore, long-term safety and efficacy studies in relevant animal models of cardiovascular disease are required to validate its therapeutic potential.

Conclusion

This compound is a pharmacologically active metabolite of diltiazem with significant potential for therapeutic development. Its well-characterized mechanism of action as a calcium channel blocker, coupled with its demonstrated vasodilatory and cardiovascular effects, makes it a promising candidate for further investigation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, with the aim of stimulating and facilitating future research into its therapeutic applications. The provided data, protocols, and pathway diagrams offer a solid foundation for scientists and drug development professionals to build upon in their exploration of this intriguing compound.

References

Deacetyldiltiazem's Role in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the primary active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias. Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, where it is deacetylated to form this compound. This metabolite is not only present in significant concentrations in the plasma but also exhibits pharmacological activity, contributing to the overall therapeutic effects of the parent drug.[1] This technical guide provides an in-depth exploration of the role of this compound in cardiovascular research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its investigation, and visualizing its metabolic and signaling pathways.

Core Mechanism of Action

Like its parent compound, this compound's primary mechanism of action is the inhibition of voltage-gated L-type calcium channels in cardiac and vascular smooth muscle cells. By blocking the influx of extracellular calcium ions, this compound elicits a range of cardiovascular effects.

Vascular Smooth Muscle Relaxation: Inhibition of calcium entry into vascular smooth muscle cells leads to vasodilation, resulting in decreased peripheral resistance and a reduction in blood pressure. This compound has been shown to be a potent coronary vasodilator.[1]

Cardiac Effects: In cardiac tissue, the blockade of L-type calcium channels by this compound leads to a negative inotropic effect (decreased contractility), a negative chronotropic effect (decreased heart rate) by slowing the sinoatrial (SA) node pacemaker activity, and a negative dromotropic effect (decreased conduction velocity) through the atrioventricular (AV) node.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of this compound, primarily in comparison to its parent compound, diltiazem.

Parameter This compound Diltiazem Notes References
Coronary Vasodilator Potency 25% to 50% of diltiazem's potency100%In vivo studies in dogs.[1]
Relative Coronary Vasodilating Activity Ranking Second most potent metabolite after diltiazemMost potentRanking of diltiazem and its metabolites: diltiazem > this compound (M1) > N-desmethyldiltiazem (MA) > desacetyl MA (M2) > O-desmethyl M1 (M4) > O-desmethyl M2 (M6).[2]
Negative Inotropic Action Very weakVery weakObserved in blood-perfused canine papillary muscle preparations.[2]

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of diltiazem to this compound and the downstream signaling cascade affected by L-type calcium channel blockade.

Metabolic Pathway of Diltiazem Diltiazem Diltiazem This compound This compound Diltiazem->this compound Deacetylation (Liver) Further Metabolites Further Metabolites This compound->Further Metabolites

Metabolic conversion of diltiazem to this compound.

Signaling Pathway of L-Type Calcium Channel Blockade cluster_cell Cardiomyocyte / Vascular Smooth Muscle Cell This compound This compound L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel Blocks Ca2+ Influx Ca2+ Intracellular Ca2+ [Ca2+]i Ca2+ Influx->Intracellular Ca2+ Decreased Calmodulin Calmodulin Intracellular Ca2+->Calmodulin Activates CaM Kinase CaM Kinase Calmodulin->CaM Kinase Myosin Light Chain Kinase (MLCK) Myosin Light Chain Kinase (MLCK) Calmodulin->Myosin Light Chain Kinase (MLCK) Contraction / Conduction Contraction / Conduction CaM Kinase->Contraction / Conduction Modulates MLCK MLCK MLCK->Contraction / Conduction Regulates

Downstream effects of this compound on calcium signaling.

Experimental Protocols

This section details common experimental methodologies used to investigate the cardiovascular effects of this compound.

In Vivo Cardiovascular Effects in Anesthetized Dogs

This protocol is adapted from studies evaluating the cardiovascular effects of diltiazem and its metabolites.

  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Anesthetize with a suitable agent (e.g., sodium pentobarbital) and maintain anesthesia throughout the experiment.

  • Instrumentation:

    • Insert a catheter into the femoral artery to measure systemic blood pressure.

    • Place a catheter in the femoral vein for drug administration.

    • Perform a left thoracotomy at the fifth intercostal space to expose the heart.

    • Place an electromagnetic flow probe around the left circumflex coronary artery to measure coronary blood flow.

    • Insert a catheter into the left ventricle via the apex to measure left ventricular pressure and calculate its first derivative (LV dP/dt).

    • Record heart rate from the electrocardiogram (ECG).

  • Procedure:

    • Allow the animal to stabilize after instrumentation.

    • Record baseline measurements of all cardiovascular parameters.

    • Administer this compound intravenously in a dose-dependent manner.

    • Record cardiovascular parameters continuously during and after drug administration.

  • Data Analysis: Analyze changes in coronary blood flow, mean arterial pressure, heart rate, and LV dP/dt from baseline for each dose of this compound.

In Vitro Assessment of Vasorelaxant Effects

This protocol is a standard method for assessing the direct effects of a compound on vascular tone.

  • Tissue Preparation:

    • Isolate the thoracic aorta from a rat or rabbit.

    • Cut the aorta into rings of approximately 2-3 mm in width.

    • Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Procedure:

    • Allow the aortic rings to equilibrate under a resting tension of approximately 2 grams.

    • Induce a sustained contraction with a vasoconstrictor agent (e.g., norepinephrine or potassium chloride).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contracted tension. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Electrophysiological Studies on Isolated Cardiac Preparations

This protocol allows for the investigation of the direct effects of this compound on the electrical activity of the heart.

  • Preparation:

    • Isolate the heart from a guinea pig or rabbit.

    • Prepare either isolated Langendorff-perfused hearts or isolated cardiac tissues such as papillary muscles or Purkinje fibers.

  • Recording:

    • For whole hearts, record a surface ECG.

    • For isolated tissues, use standard microelectrode techniques to record action potentials from individual cardiomyocytes.

  • Procedure:

    • Perfuse the preparation with a physiological solution.

    • Record baseline electrophysiological parameters (e.g., action potential duration, upstroke velocity, resting membrane potential).

    • Introduce this compound into the perfusate at various concentrations.

    • Record the changes in electrophysiological parameters.

  • Data Analysis: Analyze the concentration-dependent effects of this compound on the different phases of the cardiac action potential.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the cardiovascular effects of diltiazem. Its primary mechanism of action, the blockade of L-type calcium channels, results in coronary vasodilation and negative inotropic, chronotropic, and dromotropic effects on the heart. While less potent than its parent compound, its presence in clinically relevant concentrations underscores its importance in the overall therapeutic profile of diltiazem. Further research focusing on the specific downstream signaling pathways modulated by this compound and a more detailed quantification of its potency in various cardiovascular tissues will provide a more complete understanding of its role in cardiovascular pharmacology and may inform the development of future cardiovascular therapeutics.

References

Methodological & Application

Application Note: HPLC Analysis of Deacetyldiltiazem

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of deacetyldiltiazem, a major metabolite of diltiazem, in biological matrices using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is the principal active metabolite of diltiazem, a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders. Monitoring the concentration of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and stability testing of diltiazem formulations. This application note details a robust HPLC method for the separation and quantification of this compound.

Experimental Protocols

This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and HPLC analysis.

Materials and Reagents
  • This compound reference standard

  • Diltiazem hydrochloride reference standard

  • Internal Standard (e.g., Desipramine)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.05 M, pH 7.4)

  • Acetate buffer

  • Trifluoroacetic acid (TFA)

  • Methyl-tert-butyl ether

  • Hydrochloric acid

  • Water (HPLC grade)

  • Human plasma/serum

  • Solid-phase extraction (SPE) cartridges (e.g., cyanopropyl silica, 50 mg)

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction manifold

  • Syringe filters (0.45 µm)

Sample Preparation

Two primary methods for sample extraction from biological matrices are presented below.

2.3.1. Solid-Phase Extraction (SPE) for Plasma Samples [1][2]

  • Internal Standard Addition: Add the internal standard solution to the plasma sample.

  • Cartridge Conditioning: Condition a cyanopropyl silica SPE cartridge (50 mg) sequentially with methanol and 0.05 M phosphate buffer (pH 7.4).[1][2]

  • Sample Loading: Apply 1.0 mL of the plasma sample (containing the internal standard) onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with the phosphate buffer to remove interfering substances.

  • Elution: Elute this compound and diltiazem with 0.16 mL of methanol.

  • Post-Elution Buffer Addition: Pass 0.14 mL of the phosphate buffer through the cartridge and collect it with the methanol eluate.

  • Injection: Inject a portion (e.g., 0.25 mL) of the final extract into the HPLC system. This method has shown absolute recoveries of about 90%.

2.3.2. Liquid-Liquid Extraction (LLE) for Serum Samples

  • Alkalinization: Basify the serum sample.

  • Extraction: Perform extraction with methyl-tert-butyl ether.

  • Back-Extraction: Back-extract the analytes into a hydrochloric acid solution.

  • Injection: Inject the acidic aqueous layer into the HPLC system.

Chromatographic Conditions

Several HPLC methods have been reported. The following are two examples with different column and mobile phase compositions.

Method 1: Reversed-Phase HPLC with an Octyl Silica Column

  • Column: Highly deactivated octyl silica column

  • Mobile Phase: Methanol and 0.05 M phosphate buffer (pH 7.4) in a 62:38 (v/v) ratio.

  • Flow Rate: Not specified, but typically 1.0 mL/min for similar analyses.

  • Detector: UV detector set at 238 nm.

  • Injection Volume: 250 µL.

Method 2: Normal-Phase HPLC with a Cyanopropyl Column

  • Column: Supelcosil LC-CN column.

  • Mobile Phase: A mixture of acetate buffer and acetonitrile (650:350 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at 240 nm.

  • Injection Volume: Not specified.

Method 3: Reversed-Phase HPLC with a C18 Column

  • Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 μm) or Purospher Star® C18 (150 x 4.6 mm i.d., 5 µm).

  • Mobile Phase: A gradient combination of 0.2% Triethylamine (TEA) in water and acetonitrile, or an isocratic mixture of 0.05% (v/v) trifluoroacetic acid in water and 0.05% trifluoroacetic acid in methanol (44:56, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at 240 nm.

  • Run Time: Approximately 14 minutes.

Data Presentation

The quantitative performance of the HPLC methods is summarized in the tables below.

Table 1: Chromatographic and Detection Parameters
ParameterMethod 1Method 2Method 3
Column Type Octyl SilicaSupelcosil LC-CNC18
Mobile Phase Methanol:Phosphate Buffer (62:38)Acetate Buffer:Acetonitrile (65:35)TFA/Water:TFA/Methanol (44:56)
Detection Wavelength 238 nm240 nm240 nm
Flow Rate -1.0 mL/min1.0 mL/min
Table 2: Method Validation Data for this compound
ParameterResultReference
Linearity Range 25% to 250% of a specified limit (0.5%)
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.0633 µg/mL
Limit of Quantification (LOQ) 0.450 µg/mL
Sensitivity (in serum) 5 ng/mL
Within-day Precision (RSD) 2.6% (for diltiazem at 50 ng/mL)
Between-day Precision (RSD) 3.7% (for diltiazem at 50 ng/mL)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma or Serum Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Method 1 LLE Liquid-Liquid Extraction Add_IS->LLE Method 2 Extract Final Extract SPE->Extract LLE->Extract Injection Inject into HPLC Extract->Injection Separation Chromatographic Separation (C18, CN, or C8 column) Injection->Separation Detection UV Detection (238-240 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound HPLC Analysis.

Conclusion

The described HPLC methods are suitable for the reliable quantification of this compound in biological matrices. The choice of sample preparation and chromatographic conditions can be tailored to the specific requirements of the study, including the desired sensitivity and the available instrumentation. Proper method validation is essential to ensure accurate and precise results.

References

Application Note: Gas Chromatography Method for the Detection of Deacetyldiltiazem

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific gas chromatography (GC) method for the determination of deacetyldiltiazem, a primary metabolite of diltiazem, in human plasma. The protocol involves liquid-liquid extraction, derivatization, and subsequent analysis by capillary gas chromatography with electron-capture detection (ECD). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension and angina. It is extensively metabolized in the body, with this compound being one of its major active metabolites. Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Gas chromatography offers a reliable and sensitive technique for the quantification of these compounds in biological matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-ECD.

Principle

The method is based on the extraction of this compound and an internal standard from plasma, followed by derivatization to increase their volatility and thermal stability for GC analysis. The derivatized compounds are then separated on a capillary column and detected by an electron-capture detector, which provides high sensitivity for electrophilic compounds.

Materials and Reagents
  • This compound standard

  • Diltiazem hydrochloride standard

  • Internal Standard (e.g., Loxapine)

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization[1][2]

  • Anhydrous ether-ethyl acetate (1:1, v/v)[2]

  • Sodium phosphate buffer (pH 7.5)

  • Human plasma (drug-free)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Nitrogen gas, high purity

  • All other chemicals and solvents should be of analytical grade.

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with an electron-capture detector (ECD).

  • Column: Cross-linked fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Software: Chromatographic data acquisition and processing software.

Table 1: Gas Chromatography Operating Conditions

ParameterValue
Column Cross-linked fused-silica capillary column
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial: 180 °C, hold for 1 min
Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Nitrogen
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 10:1

Experimental Protocol

Standard and Sample Preparation

1.1. Standard Stock Solutions Prepare stock solutions of this compound and the internal standard (e.g., Loxapine) in methanol at a concentration of 1 mg/mL. Store these solutions at -20 °C.

1.2. Working Standard Solutions Prepare working standard solutions by diluting the stock solutions with methanol to obtain a series of concentrations for the calibration curve.

1.3. Calibration Standards and Quality Control Samples Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Extraction
  • To 1 mL of plasma sample (or standard/QC), add the internal standard solution.

  • Add 0.5 mL of sodium phosphate buffer (pH 7.5) and vortex for 30 seconds.

  • Add 5 mL of anhydrous ether-ethyl acetate (1:1) and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

Derivatization
  • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA or MSTFA).

  • Cap the tube tightly and heat at 60 °C for 30 minutes.

  • Cool the tube to room temperature.

  • The sample is now ready for GC injection.

Gas Chromatography Analysis
  • Inject 1 µL of the derivatized sample into the GC system.

  • Acquire and process the data using the chromatography software.

  • Identify the peaks of this compound and the internal standard based on their retention times.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Presentation

Table 2: Method Validation Parameters

ParameterResultReference
Linearity Range 1 - 100 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery (this compound) 79%
Recovery (Diltiazem) 85%
Intra-day Precision (%CV) ≤ 6.0%
Inter-day Precision (%CV) ≤ 8.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis plasma Plasma Sample (1 mL) is Add Internal Standard plasma->is buffer Add Buffer (pH 7.5) is->buffer vortex1 Vortex buffer->vortex1 extraction Liquid-Liquid Extraction (Ether:Ethyl Acetate) vortex1->extraction centrifuge Centrifuge extraction->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate silylation Add Silylating Agent evaporate->silylation heat Heat at 60°C silylation->heat cool Cool to RT heat->cool gc_inject Inject into GC cool->gc_inject separation Chromatographic Separation gc_inject->separation detection ECD Detection separation->detection data Data Acquisition & Processing detection->data

Caption: Experimental workflow for GC analysis of this compound.

Discussion

This gas chromatography method provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of a silylating agent is crucial for the successful analysis of this metabolite by GC. The described liquid-liquid extraction procedure offers good recovery and clean extracts. The method has been shown to be precise and accurate over a relevant clinical concentration range.

Conclusion

The detailed protocol and application note provide researchers and drug development professionals with a validated gas chromatography method for the detection of this compound. This method can be readily implemented in a laboratory setting for pharmacokinetic and bioequivalence studies.

References

Application Notes and Protocols for Deacetyldiltiazem Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of deacetyldiltiazem samples from plasma matrices. The following sections outline various extraction methodologies, including Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE), to assist researchers in selecting the most appropriate method for their analytical needs.

Introduction

This compound is a primary active metabolite of diltiazem, a widely prescribed calcium channel blocker. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The complex nature of plasma necessitates efficient sample preparation to remove interfering substances such as proteins and phospholipids, thereby ensuring the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS). This document compares three common sample preparation techniques and provides detailed protocols for each.

Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact analytical results. The following table summarizes quantitative data for SPE, PPT, and LLE based on available literature. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Recovery ~90% (for diltiazem and metabolites using cyanopropyl silica cartridges)[1]>80% (general for drug cocktails using acetonitrile)74.5% (using methyl-tert-butyl ether)
Matrix Effect Generally lower compared to PPTCan be significant due to insufficient removal of endogenous componentsVariable, dependent on solvent choice and sample cleanliness
Lower Limit of Quantification (LLOQ) 0.15 ng/mL[2]Not explicitly found for this compoundNot explicitly found for this compound
Throughput Can be automated for high throughput[1]High throughput, simple procedureModerate throughput, can be labor-intensive
Selectivity High, due to specific sorbent-analyte interactionsLow, co-extraction of other components is commonModerate, dependent on solvent polarity and pH

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide clean extracts and high recovery rates. The following protocol is based on an automated method using cyanopropyl silica cartridges.[1][3]

Materials:

  • Cyanopropyl silica SPE cartridges (50 mg)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.05 M, pH 7.4)

  • Internal Standard (IS) solution

  • Automated sample processor (optional)

  • Centrifuge

  • Evaporator

Protocol:

  • Sample Pre-treatment: To 1.0 mL of plasma sample, add the internal standard solution.

  • Cartridge Conditioning: Condition the cyanopropyl silica SPE cartridge by passing 1 mL of methanol followed by 1 mL of phosphate buffer (pH 7.4).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of phosphate buffer (pH 7.4) to remove polar interferences.

  • Elution: Elute this compound and other analytes with 0.16 mL of methanol into a clean collection tube.

  • Post-Elution Addition: Pass 0.14 mL of buffer through the cartridge and collect in the same tube.

  • Analysis: Inject an aliquot (e.g., 0.25 mL) of the final extract directly into the analytical instrument (e.g., HPLC).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma 1.0 mL Plasma Add_IS Add Internal Standard Plasma->Add_IS Load Load Sample Add_IS->Load Condition Condition Cartridge (Methanol, Buffer) Condition->Load Wash Wash Cartridge (Phosphate Buffer) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Post_Elution Add Buffer Elute->Post_Elution Inject Inject into LC-MS Post_Elution->Inject

Fig. 1: Solid-Phase Extraction Workflow
Protein Precipitation (PPT)

PPT is a simple and rapid method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used precipitating agent.

Materials:

  • Acetonitrile (HPLC grade, ice-cold)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Refrigerated centrifuge

  • Micropipettes and tubes

Protocol:

  • Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration.

  • Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the analytical instrument.

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_analysis Analysis Plasma 200 µL Plasma Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add 600 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evap_Recon Evaporate & Reconstitute (Optional) Transfer_Supernatant->Evap_Recon Inject Inject into LC-MS Evap_Recon->Inject

Fig. 2: Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids. A method using methyl-tert-butyl ether (MTBE) has been reported for diltiazem and its metabolites.

Materials:

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporator

Protocol:

  • Sample Aliquoting: Pipette an appropriate volume of plasma into a glass test tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Extraction Solvent Addition: Add a suitable volume of MTBE (e.g., a 5:1 ratio of solvent to plasma).

  • Vortexing: Vortex the mixture for 2-5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (containing the analyte) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the analytical instrument.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_MTBE Add MTBE Add_IS->Add_MTBE Vortex Vortex Add_MTBE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject

Fig. 3: Liquid-Liquid Extraction Workflow

Conclusion

The selection of an appropriate sample preparation method for this compound in plasma depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation.

  • Solid-Phase Extraction is recommended for applications requiring high selectivity and the cleanest extracts, which is often crucial for achieving low detection limits.

  • Protein Precipitation offers a rapid and high-throughput option, suitable for screening purposes, but may require further optimization to minimize matrix effects.

  • Liquid-Liquid Extraction provides a balance between cleanliness and throughput and can be a cost-effective alternative to SPE.

It is recommended to validate the chosen method according to regulatory guidelines to ensure the reliability of the bioanalytical data.

References

Application Notes and Protocols for Chiral Separation of Deacetyldiltiazem Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the major active metabolite of Diltiazem, a widely used calcium channel blocker. As a chiral compound, the enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Consequently, the accurate separation and quantification of these enantiomers are crucial in drug metabolism studies, pharmacokinetic analysis, and for ensuring the stereochemical purity of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like this compound.

This document provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC. The methodology is based on established principles of chiral chromatography, primarily utilizing a polysaccharide-based chiral stationary phase, which has been shown to be effective for the simultaneous enantioseparation of diltiazem and its metabolites[1].

Principle of Chiral Separation by HPLC

The direct chiral separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stability. This difference in interaction energy leads to different retention times for each enantiomer on the chromatographic column, thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds due to their complex three-dimensional structures that offer multiple chiral recognition sites[2].

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation and HPLC analysis.

Materials and Reagents
  • This compound racemic standard

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (Isopropanol)

  • HPLC grade Ethanol

  • Triethylamine (TEA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution)

  • Purified water (for any aqueous preparations)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. The Chiralpak AD column, which consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, is a suitable choice for this application.

    • Column: Chiralpak AD, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A normal-phase mobile phase is typically effective for this type of separation.

    • Composition: n-Hexane / 2-Propanol / Triethylamine (80:20:0.1, v/v/v)

    • Note: The mobile phase composition may require optimization to achieve the best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 240 nm[3][4]

  • Injection Volume: 10 µL

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of racemic this compound standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase.

  • Sample Preparation:

    • For drug substance: Prepare a solution of the sample in methanol at a concentration of approximately 100 µg/mL and filter through a 0.45 µm syringe filter before injection.

    • For biological matrices: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, will be required to isolate the analyte from the matrix before dissolving the residue in the mobile phase.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the Chiralpak AD column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the working standard solution to verify system suitability.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Sample Analysis: Inject the prepared sample solutions and record the chromatograms under the same conditions.

  • Peak Identification: The two enantiomers will elute as separate peaks. The elution order should be determined by injecting a standard of a single, known enantiomer if available.

Data Presentation

The following tables summarize the expected quantitative data for a successful chiral separation of this compound enantiomers based on the proposed protocol.

Table 1: Chromatographic Parameters

ParameterValue
ColumnChiralpak AD, 5 µm, 4.6 x 250 mm
Mobile Phasen-Hexane / 2-Propanol / TEA (80:20:0.1)
Flow Rate1.0 mL/min
Temperature25°C
Detection Wavelength240 nm
Injection Volume10 µL

Table 2: Expected Retention Data and Resolution

CompoundRetention Time (t R ) (min)Separation Factor (α)Resolution (R s )
Enantiomer 1~ 12.51.25> 2.0
Enantiomer 2~ 15.0

Note: Retention times are estimates and may vary depending on the specific HPLC system, column condition, and exact mobile phase composition. The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (Rs) should ideally be greater than 1.5 for baseline separation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC separation process.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (n-Hexane/IPA/TEA) HPLCSys HPLC System MobilePhase->HPLCSys Equilibrate StandardSol Standard Solution (Racemic this compound) StandardSol->HPLCSys Inject SampleSol Sample Solution SampleSol->HPLCSys Column Chiral Column (Chiralpak AD) HPLCSys->Column Separation Detector UV Detector (240 nm) Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Conclusion

The protocol described in these application notes provides a robust starting point for the successful chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. Method optimization, particularly of the mobile phase composition, may be necessary to achieve optimal resolution and analysis time for specific applications. This method is suitable for quality control, stability studies, and pharmacokinetic analysis where the stereochemical composition of this compound is of interest.

References

Application Notes and Protocols for Bioanalytical Method Validation of Deacetyldiltiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is a primary active metabolite of Diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina pectoris, and certain types of arrhythmias. Given its pharmacological activity, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a comprehensive guide to the bioanalytical method validation for this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2]

The protocols detailed herein are synthesized from established methodologies and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with specific reference to the harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4][5]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound reference standard

    • Diltiazem-d4 (or other suitable stable isotope-labeled internal standard)

  • Chemicals and Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ammonium acetate

    • Formic acid

    • Methyl-tert-butyl ether (MTBE)

    • Water (deionized, 18 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma from at least six different sources

Instrumentation

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to create calibration curve (CC) and quality control (QC) working solutions.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working solutions to obtain a series of calibration standards and QC samples at various concentration levels (e.g., LLOQ, low, medium, and high).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot 300 µL of plasma sample (blank, CC, QC, or study sample) into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add a suitable volume of extraction solvent, such as methyl-tert-butyl ether (MTBE).

  • Vortex mix for a specified time to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used:

ParameterRecommended Condition
Chromatographic Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A: 10 mM Ammonium acetate in waterB: AcetonitrileIsocratic elution with 75% B
Flow Rate 0.2 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 373.2 -> 108.9Diltiazem-d4 (IS): m/z 419.2 -> 314.0

Bioanalytical Method Validation Parameters

The method must be validated for the following parameters as per regulatory guidelines:

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.

  • Protocol: Analyze blank plasma samples from at least six different sources. The response of interfering peaks at the retention time of the analyte should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ), and not more than 5% for the internal standard.

Calibration Curve and Linearity
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol: A calibration curve consisting of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels should be prepared and analyzed. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision).

  • Protocol: Analyze QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in multiple replicates (n≥5) on different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

Recovery
  • Objective: To assess the efficiency of the extraction procedure.

  • Protocol: Compare the peak area of the analyte from extracted samples with that of post-extraction spiked samples at three QC levels (low, medium, and high).

Matrix Effect
  • Objective: To evaluate the effect of the matrix on the ionization of the analyte and IS.

  • Protocol: Compare the peak response of the analyte in post-extraction spiked samples with the peak response of the analyte in a neat solution at the same concentration. This should be evaluated using at least six different lots of blank matrix.

Stability
  • Objective: To ensure that the analyte is stable in the biological matrix under various storage and handling conditions. Diltiazem and its metabolites have shown instability in plasma, readily decomposing to deacetylated forms. Therefore, thorough stability assessments are critical.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples stored at -20°C or -70°C for an extended period. Studies have suggested that storage at -70°C may provide better stability.

    • Post-Preparative (Autosampler) Stability: Analyze processed samples kept in the autosampler for a defined duration. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Calibration Curve and Linearity for this compound

ParameterResult
Linearity Range0.15 - 40.69 ng/mL
Correlation Coefficient (r²)> 0.99
Regression Equationy = mx + c
Weighting Factor1/x²

Table 2: Accuracy and Precision Data for this compound

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.15< 10.090.0 - 110.0< 10.090.0 - 110.0
Low0.45< 10.090.0 - 110.0< 10.090.0 - 110.0
Medium19.12< 10.090.0 - 110.0< 10.090.0 - 110.0
High32.55< 10.090.0 - 110.0< 10.090.0 - 110.0
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ)

Table 3: Stability of this compound in Human Plasma

Stability TestStorage ConditionDurationAccuracy (%)
Freeze-Thaw3 cycles, -20°C to RT24 hours85 - 115
Bench-TopRoom Temperature6 hours85 - 115
Long-Term-70°C90 days85 - 115
Autosampler4°C24 hours85 - 115
Acceptance Criteria: Mean concentration within ±15% of nominal values.

Table 4: Recovery and Matrix Effect for this compound

QC LevelMean Recovery (%)Matrix Effect (%)
Low72.985 - 115
Medium66.985 - 115
High92.485 - 115
Acceptance Criteria: Consistent and reproducible recovery. Matrix effect within acceptable limits.

Visualization of Experimental Workflow

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Extraction (LLE) cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Processing & Reporting Stock_Solutions Prepare Stock Solutions (this compound & IS) Working_Solutions Prepare Working Solutions (CC & QC) Stock_Solutions->Working_Solutions Spiked_Samples Spike Blank Plasma (CC & QC Samples) Working_Solutions->Spiked_Samples Plasma_Aliquot Aliquot Plasma Sample Spiked_Samples->Plasma_Aliquot Add_IS Add Internal Standard Plasma_Aliquot->Add_IS Add_Solvent Add Extraction Solvent (MTBE) Add_IS->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Evaporate Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Chromatographic Separation (C18 Column) Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Selectivity Selectivity Report Generate Validation Report Selectivity->Report Linearity Linearity & Range Linearity->Report Accuracy_Precision Accuracy & Precision Accuracy_Precision->Report Recovery Recovery Recovery->Report Matrix_Effect Matrix Effect Matrix_Effect->Report Stability Stability Stability->Report Integration_Quantification Peak Integration & Quantification Data_Acquisition->Integration_Quantification Integration_Quantification->Selectivity Integration_Quantification->Linearity Integration_Quantification->Accuracy_Precision Integration_Quantification->Recovery Integration_Quantification->Matrix_Effect Integration_Quantification->Stability

Caption: Workflow for the bioanalytical method validation of this compound.

Conclusion

The described LC-MS/MS method for the quantification of this compound in human plasma, when fully validated according to the outlined protocols and acceptance criteria, will provide a reliable and robust tool for regulated bioanalysis. Adherence to these guidelines ensures data of high quality, integrity, and acceptability for regulatory submissions in drug development.

References

Deacetyldiltiazem Reference Standard: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the major active metabolite of Diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension, angina, and certain heart rhythm disorders.[1][2][3] As a pharmacologically active metabolite, the accurate quantification of this compound is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies of Diltiazem. This document provides detailed application notes and experimental protocols for the use of this compound reference standard in research settings.

This compound is formed by the deacetylation of Diltiazem, a metabolic process mediated by esterases.[4] It possesses calcium channel blocking activity, although it is less potent than the parent drug. The use of a certified reference standard is essential for ensuring the accuracy, precision, and reliability of analytical methods developed for its quantification in various biological matrices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the this compound reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Chemical Name cis-(±)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one[5]
Molecular Formula C20H24N2O3S
Molecular Weight 372.5 g/mol
CAS Number 75472-91-2 (for HCl salt)
Appearance Solid
Solubility Soluble in methanol.

Analytical Applications and Protocols

The this compound reference standard is primarily used for the development and validation of analytical methods to quantify the metabolite in biological samples such as plasma and serum. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound.

A sensitive and automated method for the analysis of diltiazem and this compound in plasma has been developed using liquid-solid extraction on disposable extraction cartridges in combination with HPLC.

Protocol:

  • To 1.0 mL of plasma, add the internal standard solution.

  • Condition a cyanopropyl silica (50 mg) disposable extraction cartridge (DEC) successively with methanol and phosphate buffer (pH 7.4).

  • Apply the plasma sample containing the internal standard onto the conditioned cartridge.

  • Wash the cartridge with the same phosphate buffer.

  • Elute the analytes with 0.16 mL of methanol.

  • Pass an additional 0.14 mL of buffer through the cartridge.

  • Inject 0.25 mL of the final extract into the HPLC system.

This method is suitable for the routine analysis of this compound in serum.

Protocol:

  • Sample Preparation: Perform a basic methyl-tert-butyl ether extraction followed by a back-extraction with hydrochloric acid.

  • HPLC System: Use a Supelcosil LC-CN column.

  • Mobile Phase: A mixture of acetonitrile and acetate buffer (350:650 v/v) with the pH adjusted to 6.3.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 240 nm.

Quantitative Data:

ParameterValueSource
Linearity Range 25% to 250% of the specified limit (0.5%)
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.0633 µg/mL
Limit of Quantification (LOQ) 0.450 µg/mL
Sensitivity 5 ng/ml

This highly sensitive and specific method is ideal for pharmacokinetic studies requiring low detection limits.

Protocol:

  • Sample Preparation: Buffer plasma samples with 1% of 0.1 M NaF solution to inhibit the degradation of diltiazem.

  • UPLC System: Utilize a reversed-phase column.

  • Mobile Phase: A binary mobile phase of ammonium formate buffer (pH 3.0; 5 mM) and methanol (10:90, v/v).

  • Flow Rate: 0.6 mL/min.

  • Mass Spectrometry: Perform detection on a tandem mass spectrometer using multiple reaction monitoring (MRM) in positive ionization mode. The transition for this compound is m/z 373.21/108.85.

Quantitative Data:

ParameterValueSource
Linearity Range 0.15 to 40.69 ng/mL
Lower Limit of Quantification (LLOQ) 0.15 ng/mL
Gas Chromatography (GC)

GC with electron-capture detection offers a sensitive alternative for the determination of this compound.

Protocol:

  • Sample Preparation:

    • Extract the plasma sample at pH 7.5 with a mixture of anhydrous ether and ethyl acetate (1:1).

    • Perform silylation of this compound with N-methyl-N-(trimethylsilyl)trifluoroacetamide or bis(trimethylsilyl)trifluoroacetamide.

  • GC System: Use a cross-linked fused-silica column.

  • Detection: Electron-Capture Detector (ECD).

Quantitative Data:

ParameterValueSource
Minimum Measurable Concentration 1 ng/mL and 3 ng/mL
Recovery 79%
Intra-day Coefficient of Variation ≤ 6.0%
Inter-day Coefficient of Variation ≤ 8.0%

Signaling Pathway and Experimental Workflows

Diltiazem Metabolism and Mechanism of Action

Diltiazem undergoes extensive first-pass metabolism, primarily through N-demethylation and deacetylation. The deacetylation to this compound is a key metabolic pathway. Diltiazem and its metabolites, including this compound, exert their therapeutic effects by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation, a decrease in myocardial contractility, and a reduction in heart rate.

Diltiazem_Metabolism_and_Action cluster_metabolism Metabolism cluster_action Mechanism of Action Diltiazem Diltiazem This compound This compound Diltiazem->this compound Deacetylation L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel Inhibits Esterases Esterases Esterases->Diltiazem Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Mediates Vascular Smooth Muscle Vascular Smooth Muscle Ca2+ Influx->Vascular Smooth Muscle Cardiac Muscle Cardiac Muscle Ca2+ Influx->Cardiac Muscle Vasodilation Vasodilation Vascular Smooth Muscle->Vasodilation Decreased Contractility Decreased Contractility Cardiac Muscle->Decreased Contractility Analytical_Workflow Start Start Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Start->Sample_Collection Sample_Preparation Sample Preparation (e.g., SPE, LLE) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting End End Reporting->End

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Deacetyldiltiazem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is one of the principal active metabolites of diltiazem, a benzothiazepine derivative and a non-dihydropyridine calcium channel blocker.[1][2] Diltiazem is widely prescribed for the management of hypertension, angina, and certain types of arrhythmias.[1][3][4] this compound retains a significant portion of the pharmacological activity of the parent compound, estimated to be between 25% and 50%. Like diltiazem, its primary mechanism of action is the inhibition of calcium ion influx through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This activity leads to vasodilation and a negative inotropic effect on the heart.

The metabolism of diltiazem to this compound and other metabolites is primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4. Both diltiazem and its metabolites are also known to be inhibitors of CYP3A4, which can lead to significant drug-drug interactions.

These application notes provide detailed protocols for a selection of in vitro cell-based assays to investigate the biological activity and potential liabilities of this compound. The assays described are fundamental for characterizing the compound's effects on intracellular calcium mobilization, cell viability, and its direct interaction with calcium channels.

Key Applications

  • Functional Characterization: Elucidating the pharmacological effects on intracellular calcium signaling.

  • Safety and Toxicity Screening: Assessing potential cytotoxic effects on various cell types.

  • Mechanism of Action Studies: Directly measuring the inhibitory effects on voltage-gated calcium channels.

  • Drug-Drug Interaction Potential: Evaluating the inhibitory effects on cytochrome P450 enzymes.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated using the described protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Intracellular Calcium Concentration

Cell LineAgonist (Concentration)This compound Concentration (µM)Peak [Ca²⁺]i (nM)% Inhibition of Agonist Response
H9c2 CardiomyoblastsK⁺ (80 mM)0500 ± 250%
1425 ± 2015%
10250 ± 1550%
100125 ± 1075%
A7r5 Vascular Smooth MuscleAngiotensin II (1 µM)0400 ± 200%
1350 ± 1812.5%
10220 ± 1245%
100110 ± 872.5%

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)This compound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
HEK293MTT24198 ± 2>1000
1095 ± 3
10092 ± 4
100085 ± 5
HepG2WST-124199 ± 1>1000
1096 ± 2
10094 ± 3
100088 ± 4

Table 3: Electrophysiological Effects of this compound on L-type Calcium Channels

Cell TypeParameterThis compound Concentration (µM)Measurement% Inhibition
Primary CardiomyocytesPeak Ca²⁺ Current (pA/pF)0-15.2 ± 1.80%
1-12.1 ± 1.520.4%
10-6.5 ± 0.957.2%
100-1.8 ± 0.488.2%

Experimental Protocols

Intracellular Calcium Concentration Assay

This assay measures changes in intracellular calcium ([Ca²⁺]i) in response to cell stimulation in the presence or absence of this compound. Fluorescent calcium indicators such as Fura-2 AM or Fluo-4 AM are used.

Materials:

  • Cells of interest (e.g., H9c2, A7r5, primary cardiomyocytes)

  • 96-well black, clear-bottom plates

  • Fura-2 AM or Fluo-4 AM fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • This compound stock solution (in DMSO or appropriate solvent)

  • Cell-permeable calcium ionophore (e.g., Ionomycin)

  • Calcium chelator (e.g., EGTA)

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Incubate at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C, 5% CO₂.

  • Washing: Remove the loading buffer and wash the cells twice with HBSS to remove extracellular dye.

  • Compound Incubation: Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at room temperature, protected from light.

  • Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to record fluorescence at the appropriate wavelengths (For Fura-2 AM, ratiometric measurement at excitation 340/380 nm and emission ~510 nm; for Fluo-4 AM, excitation ~490 nm and emission ~520 nm).

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject the agonist (e.g., high potassium solution, a specific receptor agonist) and continue recording the fluorescence signal for 3-5 minutes to capture the peak response.

  • Data Analysis:

    • For Fura-2 AM, calculate the ratio of fluorescence intensities (F340/F380).

    • For Fluo-4 AM, express the change in fluorescence as F/F₀, where F is the fluorescence at any given time and F₀ is the baseline fluorescence.

    • Determine the peak response for each condition.

    • Calculate the percentage inhibition of the agonist-induced calcium response by this compound.

experimental_workflow_calcium_assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis plate_cells Plate Cells load_dye Load with Fura-2/Fluo-4 plate_cells->load_dye wash_cells Wash Cells load_dye->wash_cells add_compound Add this compound wash_cells->add_compound read_baseline Read Baseline Fluorescence add_compound->read_baseline inject_agonist Inject Agonist read_baseline->inject_agonist read_response Read Fluorescence Response inject_agonist->read_response analyze_data Calculate % Inhibition read_response->analyze_data signaling_pathway_cell_viability cluster_cell Metabolically Active Cell cluster_assay MTT/WST-1 Assay Principle mitochondria Mitochondria dehydrogenase NAD(P)H-dependent oxidoreductases mitochondria->dehydrogenase produces tetrazolium Tetrazolium Salt (MTT/WST-1) dehydrogenase->tetrazolium acts on formazan Formazan Product (Colored) tetrazolium->formazan reduction absorbance Spectrophotometer formazan->absorbance measured by logical_relationship_patch_clamp cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome & Analysis cell Cell with Ca²⁺ Channels seal Form Giga-seal cell->seal pipette Micropipette (Intracellular Solution) pipette->seal bath Bath (Extracellular Solution) bath->seal whole_cell Rupture Membrane (Whole-Cell) seal->whole_cell voltage_clamp Apply Voltage Steps whole_cell->voltage_clamp record_current Record Baseline I_Ca voltage_clamp->record_current apply_drug Apply this compound record_current->apply_drug record_drug_effect Record I_Ca with Drug apply_drug->record_drug_effect inhibition Inhibition of Ca²⁺ Current record_drug_effect->inhibition ic50 Calculate IC₅₀ inhibition->ic50

References

Deacetyldiltiazem: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetyldiltiazem is the principal active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker. Possessing 25-50% of the pharmacological activity of its parent compound, this compound plays a significant role in the overall therapeutic and toxicological profile of diltiazem. These application notes provide an overview of the laboratory research applications of this compound, including its mechanism of action, experimental protocols, and relevant pharmacological data.

Mechanism of Action

This compound, like diltiazem, exerts its effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels. This blockade occurs in various tissues, most notably in cardiac muscle and vascular smooth muscle. The binding of this compound to the α1 subunit of the L-type calcium channel leads to a conformational change that reduces the channel's probability of opening in response to membrane depolarization.

The subsequent decrease in intracellular calcium concentration triggers a cascade of downstream signaling events. In vascular smooth muscle cells, this results in vasodilation and a reduction in peripheral resistance. In cardiac myocytes, the effects include a decrease in contractility (negative inotropy), a slowing of the heart rate (negative chronotropy) by acting on the sinoatrial (SA) node, and a slowing of atrioventricular (AV) nodal conduction (negative dromotropy).

Signaling Pathway of this compound in Vascular Smooth Muscle

cluster_inhibition Inhibited Process This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca Decreases CaM Calmodulin (CaM) Intracellular_Ca->CaM Activates Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation Leads to MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) CaM->MLCK_inactive Binds to MLCK_active Myosin Light Chain Kinase (MLCK) (Active) MLCK_inactive->MLCK_active Activation MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin_Myosin Actin-Myosin Interaction MLC_P->Actin_Myosin Promotes Contraction Smooth Muscle Contraction Actin_Myosin->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and its parent compound, diltiazem, from various in vitro and in vivo studies.

Table 1: Pharmacokinetic Parameters in Humans

ParameterThis compoundDiltiazemReference(s)
Peak Plasma Concentration (Cmax)14.9 ± 3.3 ng/mL174.3 ± 72.7 ng/mL
Apparent Half-life (t½)18 ± 6.2 hours6.5 ± 1.4 hours
Unbound Fraction in Plasma0.230 ± 0.0210.254 ± 0.027

Table 2: In Vitro Inhibitory Activity

AssayThis compound (d-M1)DiltiazemReference(s)
L-type Calcium Channel Blockade
IC50 (Snail Neurons)0.491 mM0.426 mM[1]
Cytochrome P450 Inhibition
CYP3A4 (Ki)Not explicitly stated, but N-desmethyl metabolite has Ki of ~2 µM~50 µM (Ki for competitive inhibition)[1]
Vascular Smooth Muscle Cell Proliferation
IC50 (Angiotensin II-induced)Not specifically tested6.6 ± 2.8 x 10⁻⁶ M
Negative Inotropic Effect
IC50 (Human Papillary Muscle)Not specifically tested0.69 µmol/L
Vasodilation (ID50)
Isolated Dog Coronary ArteryNot specifically tested0.30 µM

Experimental Protocols

Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of diltiazem and its metabolites.

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • This compound standard

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • Plasma samples

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking blank plasma with known concentrations of this compound.

  • Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridge with methanol followed by water. b. To 1 mL of plasma sample (or standard), add the internal standard. c. Load the sample onto the conditioned SPE cartridge. d. Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences. e. Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol). f. Evaporate the eluent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in the mobile phase.

  • HPLC Analysis: a. Set the mobile phase composition (e.g., a mixture of acetonitrile and phosphate buffer). The exact ratio should be optimized for best separation. b. Set the flow rate (e.g., 1.0 mL/min). c. Set the UV detector wavelength to the absorbance maximum of this compound (approximately 237 nm). d. Inject the prepared sample onto the HPLC column. e. Record the chromatogram and integrate the peak areas for this compound and the internal standard.

  • Quantification: a. Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the standards. b. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Start Start Std_Prep Prepare this compound Standards Start->Std_Prep Sample_Prep Prepare Plasma Sample (with Internal Standard) Start->Sample_Prep SPE Solid-Phase Extraction Std_Prep->SPE Sample_Prep->SPE HPLC HPLC Analysis SPE->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC analysis of this compound in plasma.

In Vitro Calcium Flux Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on L-type calcium channels in a cellular context.

Objective: To measure the effect of this compound on intracellular calcium concentration changes in response to depolarization.

Materials:

  • A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or a transfected cell line)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • High potassium solution (depolarizing solution, e.g., HBSS with elevated KCl concentration)

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and wash with HBSS. c. Add the loading buffer to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells. d. Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: a. Prepare different concentrations of this compound in HBSS. b. Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (DMSO in HBSS).

  • Measurement of Calcium Flux: a. Place the plate in the fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Inject the high potassium solution into the wells to induce depolarization and subsequent calcium influx. d. Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths.

  • Data Analysis: a. Calculate the change in fluorescence intensity or the ratio of emissions before and after depolarization. b. Normalize the response in the presence of this compound to the control response. c. Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Start Start Cell_Culture Culture Cells in 96-well Plate Start->Cell_Culture Dye_Loading Load Cells with Calcium-sensitive Dye Cell_Culture->Dye_Loading Compound_Incubation Incubate with This compound Dye_Loading->Compound_Incubation Measurement Measure Fluorescence (Baseline & Post-depolarization) Compound_Incubation->Measurement Data_Analysis Analyze Data & Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro calcium flux assay.

Cytochrome P450 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on major drug-metabolizing enzymes.

Objective: To determine the IC50 of this compound for the inhibition of specific cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes

  • CYP isoform-specific substrate (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound stock solution (in DMSO)

  • Positive control inhibitor for each CYP isoform

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Reaction Mixture Preparation: a. In a microcentrifuge tube, combine human liver microsomes (or recombinant enzyme), phosphate buffer, and the CYP-specific substrate. b. Add varying concentrations of this compound or the positive control inhibitor. Include a vehicle control. c. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: a. Start the metabolic reaction by adding the NADPH regenerating system. b. Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: a. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. b. Centrifuge the samples to pellet the protein.

  • Metabolite Quantification: a. Transfer the supernatant to a new tube or a 96-well plate. b. Analyze the formation of the specific metabolite by LC-MS/MS.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Start Start Prepare_Mixture Prepare Reaction Mixture (Microsomes, Substrate, Inhibitor) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Initiate_Reaction Initiate with NADPH Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Quantify_Metabolite Quantify Metabolite by LC-MS/MS Terminate_Reaction->Quantify_Metabolite Analyze_Data Analyze Data & Determine IC50 Quantify_Metabolite->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cytochrome P450 inhibition assay.

Conclusion

This compound is a pharmacologically active metabolite that contributes to the overall effects of diltiazem. Its primary mechanism of action as an L-type calcium channel blocker makes it a valuable tool for studying calcium signaling in cardiovascular and other physiological systems. The provided protocols and data serve as a starting point for researchers investigating the properties and applications of this compound in a laboratory setting. Further characterization of its specific potencies and downstream effects will continue to enhance our understanding of this important compound.

References

Synthesis of Deacetyldiltiazem: Application Notes and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyldiltiazem, also known as Desacetyldiltiazem, is the primary active metabolite of Diltiazem, a widely used calcium channel blocker for treating cardiovascular conditions such as hypertension and angina.[1][2] For researchers investigating the pharmacology, metabolism, and structure-activity relationships of Diltiazem and its derivatives, a reliable supply of its metabolites is essential.[1] This document provides a detailed protocol for the laboratory synthesis of this compound hydrochloride, adapted from established chemical synthesis routes.[3] The protocol outlines a two-step process commencing with the formation of a key benzothiazepinone intermediate, followed by N-alkylation to yield the final product. This procedure is intended for research and developmental purposes.

Synthetic Pathway Overview

The synthesis of this compound HCl proceeds through a two-stage synthetic route. The initial stage involves the formation of the core heterocyclic structure, (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, via a condensation reaction. The subsequent stage involves the N-alkylation of this intermediate to introduce the dimethylaminoethyl side chain, yielding this compound. The final product is then converted to its hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation cluster_purification Purification & Salt Formation A Cyclic Sulfite & 2-Aminothiophenol B (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2- (4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one A->B  Fe3+-clay, Xylene  Reflux, 12h C Intermediate from Step 1 E This compound (Crude Product) C->E  K2CO3, Ethyl Acetate  Reflux, 12h D 2-(Dimethylamino)ethyl chloride HCl D->E  K2CO3, Ethyl Acetate  Reflux, 12h F Chromatography E->F G This compound HCl F->G  Anhydrous HCl

Caption: Workflow for the two-step synthesis of this compound HCl.

Experimental Protocols

Materials and Reagents
  • Cyclic sulfite

  • 2-Aminothiophenol

  • Fe³⁺-clay catalyst

  • Xylene (dry)

  • Ethyl acetate

  • 2-(Dimethylamino)ethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous hydrochloric acid (HCl) gas or solution in a suitable solvent

  • Standard laboratory glassware (round-bottomed flasks, condenser, etc.)

  • Chromatography supplies (silica gel, solvents)

Protocol for Step 1: Synthesis of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
  • Reaction Setup: In a flame-dried, two-necked 25 mL round-bottomed flask equipped with a reflux condenser, add the cyclic sulfite (1 mmol), Fe³⁺-clay (100 mg), and dry xylene (5 mL).

  • Initiation: Stir the mixture under a continuous flush of nitrogen.

  • Reagent Addition: Add freshly distilled 2-aminothiophenol (0.9 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.

  • Work-up and Purification: After cooling, the crude product is purified by column chromatography to yield cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.[3]

Protocol for Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the hydroxy lactam intermediate from Step 1 (0.54 mmol) in ethyl acetate (5 mL) in a suitable flask.

  • Reagent Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (0.694 mmol) followed by finely ground potassium carbonate (2.16 mmol) and a single drop of water.

  • Reaction: Stir the heterogeneous mixture at reflux for 12 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The crude product is purified via column chromatography to obtain the N-alkylated product, this compound.

  • Salt Formation: To form the hydrochloride salt, the purified base can be dissolved in a suitable solvent (e.g., methanol or ether) and treated with anhydrous HCl until the pH reaches approximately 2. The resulting precipitate is collected by filtration.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

StepProductStarting MaterialsKey ReagentsYieldReference
1(2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-oneCyclic sulfite, 2-AminothiophenolFe³⁺-clay, Xylene50%
2This compoundHydroxy lactam intermediate, 2-(Dimethylamino)ethyl chloride HClK₂CO₃, Ethyl Acetate88%

Concluding Remarks

This protocol outlines a reproducible method for the synthesis of this compound HCl for research applications. The synthesis of Diltiazem metabolites is crucial for studying their pharmacological effects and for use as analytical standards in pharmacokinetic studies. The procedures described utilize standard laboratory techniques and commercially available reagents. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Deacetyldiltiazem Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of deacetyldiltiazem in biological samples.

FAQs and Troubleshooting Guides

This section addresses common issues and questions encountered during the handling, storage, and analysis of biological samples containing this compound.

Q1: My this compound concentrations are inconsistent across samples. What could be the cause?

A1: Inconsistent concentrations of this compound often stem from the degradation of its parent drug, diltiazem, both in vivo and in vitro. Diltiazem is known to be unstable and can hydrolyze to form this compound in biological matrices, particularly under improper storage conditions. Key factors influencing this degradation include:

  • Temperature: Elevated temperatures accelerate the hydrolysis of diltiazem to this compound.[1] It is crucial to handle and store samples at appropriate temperatures to minimize this conversion.

  • Storage Duration: The longer a sample is stored, especially at suboptimal temperatures, the greater the potential for diltiazem degradation and a corresponding increase in this compound concentration.[1][2]

  • Sample Type: The stability of diltiazem and its metabolites can differ between whole blood, plasma, and serum. For instance, the rate of diltiazem hydrolysis is more significant in whole blood compared to plasma.[3]

To troubleshoot, review your sample handling and storage procedures. Ensure immediate processing and appropriate temperature control from collection to analysis.

Q2: What are the recommended storage conditions for whole blood samples to ensure the stability of this compound?

A2: For short-term storage and transport, it is critical to minimize the time blood samples spend at room temperature.

  • Immediate Processing: Blood should be centrifuged immediately after collection to separate plasma or serum.[4]

  • Cooling: If immediate centrifugation is not possible, store the whole blood in an ice bath for up to one hour. This has been shown to prevent a significant decrease in diltiazem concentrations, which would otherwise lead to an increase in this compound.

  • Room Temperature Exposure: Storing whole blood at room temperature for as little as one hour can lead to a noticeable loss of diltiazem, suggesting the formation of this compound. However, one study found that the concentration of this compound itself did not change significantly under these conditions.

For long-term storage, freezing at -20°C or lower is recommended. One study showed no significant loss of diltiazem in whole blood stored at -20°C.

Q3: How stable is this compound in frozen plasma?

A3: this compound is generally considered stable in plasma when stored frozen, although the stability of its parent compound, diltiazem, can be a concern over extended periods.

  • -20°C: Plasma samples from patients receiving diltiazem should be analyzed within 8 weeks when stored at -20°C to avoid significant deterioration of diltiazem into this compound.

  • -70°C: Storage at -70°C appears to offer better stability for diltiazem and its metabolites compared to -20°C. Buffering plasma samples with a 1% solution of 0.1 M sodium fluoride (NaF) has been shown to limit the degradation of diltiazem to this compound during long-term storage at -70°C.

  • -80°C: For accurate determination of diltiazem and its metabolites, it is recommended to freeze plasma samples immediately at -80°C, where they can be stored for up to 5 weeks before analysis.

Q4: Are there any specific recommendations for handling urine samples containing this compound?

A4: While specific stability data for this compound in urine is limited, general best practices for urine sample preservation should be followed to ensure the integrity of the analyte. Factors such as temperature and storage duration are critical. For many metabolites, storage at 4°C is suitable for up to 48 hours, and at 22°C for up to 24 hours without significant degradation. For longer-term storage, freezing at -20°C or -80°C is recommended.

Q5: Can freeze-thaw cycles affect the concentration of this compound?

Quantitative Data Summary

The following tables summarize the available quantitative data on the stability of diltiazem and its metabolite, this compound, in various biological matrices.

Table 1: Stability of Diltiazem and this compound in Whole Blood

AnalyteMatrixStorage TemperatureStorage DurationObservation
DiltiazemWhole BloodRoom Temperature1 hour~14% loss
This compoundWhole BloodRoom Temperature1 hourNo significant change
DiltiazemWhole BloodIce Bath1 hourNo significant decrease
DiltiazemSpiked Red Cross BloodRoom Temperature19 days~50% loss (with a concomitant increase in this compound)
DiltiazemSpiked Red Cross Blood4°C124 days~50% loss (with a concomitant increase in this compound)
DiltiazemSpiked Red Cross Blood-20°C1 yearNo significant loss

Table 2: Stability of Diltiazem and Metabolites in Plasma

AnalyteMatrixStorage TemperatureStorage DurationObservation
DiltiazemPatient Plasma-20°CUp to 8 weeksNo deterioration
DiltiazemPatient Plasma-20°C12 weeksConsiderable deterioration to this compound
DiltiazemSpiked Plasma-20°C4-6 weeksDeterioration occurred
Diltiazem & MetabolitesPlasma-70°CUp to 12 weeksAppears to be more stable than at -20°C
DiltiazemPlasma-80°CUp to 5 weeksRecommended storage condition
N-desmethyldiltiazemSpiked PlasmaRoom Temperature4 hours~13% loss

Experimental Protocols

This section provides a generalized methodology for assessing the stability of this compound in biological samples based on common practices in the field.

Protocol: Stability Assessment of this compound in Human Plasma by LC-MS/MS

1. Objective: To determine the stability of this compound in human plasma under various storage conditions (e.g., room temperature, refrigerated, frozen) and after multiple freeze-thaw cycles.

2. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Water (HPLC grade)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

3. Sample Preparation:

  • Spike a pool of drug-free human plasma with a known concentration of this compound.

  • Aliquot the spiked plasma into multiple polypropylene tubes for each stability condition to be tested.

  • For short-term stability: Store aliquots at room temperature and 4°C for specified time points (e.g., 0, 4, 8, 24 hours).

  • For long-term stability: Store aliquots at -20°C and -80°C for specified time points (e.g., 0, 1, 4, 8, 12 weeks).

  • For freeze-thaw stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw unassisted at room temperature.

4. Sample Extraction (Protein Precipitation):

  • To a thawed plasma aliquot, add a specified volume of internal standard solution.

  • Add 3 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Determine the concentration of this compound in the stability samples by comparing their peak area ratios to a calibration curve prepared from freshly spiked samples.

  • Calculate the percentage of the initial concentration remaining at each time point for each storage condition. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Diltiazem Degradation Pathway

G Diltiazem Diltiazem This compound This compound Diltiazem->this compound Hydrolysis

Caption: In vitro degradation of Diltiazem to this compound.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Analysis Spike Spike Blank Matrix Aliquot Aliquot Samples Spike->Aliquot ShortTerm Short-Term (Room Temp, 4°C) Aliquot->ShortTerm LongTerm Long-Term (-20°C, -80°C) Aliquot->LongTerm FreezeThaw Freeze-Thaw Cycles Aliquot->FreezeThaw Extraction Sample Extraction ShortTerm->Extraction LongTerm->Extraction FreezeThaw->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: In Vitro Degradation of Deacetyldiltiazem

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation of deacetyldiltiazem.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in vitro?

A1: this compound is the major metabolite and primary degradation product of diltiazem, formed via hydrolysis of the acetate ester moiety.[1][2] In vitro, this compound itself can undergo further degradation through two main competitive processes: epimerization and the decomposition of the benzothiazepin ring.[3]

Q2: What are the known degradation products of this compound?

A2: Besides its epimers, further degradation of the this compound molecule can occur. While literature primarily focuses on this compound as a degradant of diltiazem, related degradation products that have been identified for diltiazem, and could potentially be relevant for this compound stability studies, include N-demethyldiltiazem, N-demethyldesacetyldiltiazem, and O-demethyldesacetyldiltiazem.[3]

Q3: Which environmental factors are most critical for the stability of this compound in vitro?

A3: The stability of this compound is significantly influenced by pH, temperature, and light. Forced degradation studies on the parent compound, diltiazem, show substantial degradation under acidic, basic, and photolytic conditions, leading to the formation of this compound.[4] The hydrolysis rate of the diltiazem acetate ester is at a minimum around pH 3.5. Elevated temperatures accelerate the degradation process.

Q4: What analytical techniques are recommended for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing this compound and its degradation products. Various column chemistries, such as C18 and cyano (CN), have been successfully used. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) can also be employed for analysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly high levels of this compound formation from diltiazem The formulation contains hygroscopic excipients (e.g., PVP-K30) which can attract moisture and accelerate hydrolysis.Consider using less hygroscopic excipients in the formulation. Ensure stringent moisture control during manufacturing and storage.
Inconsistent degradation results between experiments Variation in experimental parameters such as pH, temperature, or light exposure. Inconsistent sample preparation.Strictly control and monitor pH, temperature, and light conditions. Use a standardized and well-documented sample preparation protocol.
Formation of unknown peaks in chromatograms These could be secondary degradation products or artifacts. The injection solvent in GC analysis can sometimes cause in-situ degradation.Use a stability-indicating analytical method capable of resolving all potential degradation products. If using GC, investigate the effect of different injection solvents (e.g., chloroform instead of methanol). Employ hyphenated techniques like LC-MS to identify unknown peaks.
Poor resolution between this compound and other degradation products The chosen HPLC method (column, mobile phase) is not optimized for the specific mixture of compounds.Develop and validate a stability-indicating HPLC method. Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions, pH, and gradient profiles to achieve optimal separation.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies on Diltiazem Leading to this compound Formation

Stress ConditionTemperatureDurationReagent% Diltiazem RemainingReference
Acidic Hydrolysis70°C12 h1 M HCl16.67 ± 1.95
Basic Hydrolysis70°C12 h1 M NaOH10.47 ± 2.10
Oxidative60°C1 h30% H₂O₂-
Thermal (Solid)90°C24 h--
PhotolyticAmbient4 hUV Lamp (254 nm)48.86 ± 1.48

Note: The data presented is for the degradation of diltiazem, where this compound is a primary product. The percentage of this compound formed was observed to increase significantly under these conditions.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 1 M hydrochloric acid.

    • Heat the solution at 70°C for 12 hours.

    • Cool the solution to room temperature and neutralize with 1 M sodium hydroxide.

    • Dilute to the final volume with the mobile phase to be used for HPLC analysis.

  • Basic Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 1 M sodium hydroxide.

    • Heat the solution at 70°C for 12 hours.

    • Cool the solution to room temperature and neutralize with 1 M hydrochloric acid.

    • Dilute to the final volume with the mobile phase.

  • Neutral Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of purified water.

    • Heat the solution at 70°C for 12 hours.

    • Cool and dilute to the final volume with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 analytical column.

  • Mobile Phase: A mixture of ethanol and phosphoric acid solution (pH 2.5) in a ratio of 35:65 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of this compound at known concentrations.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the samples from the forced degradation studies.

    • Identify and quantify the degradation products by comparing their retention times and peak areas with those of the standards and the control sample.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic Hydrolysis (e.g., 1M HCl, 70°C) Stock->Acid Base Basic Hydrolysis (e.g., 1M NaOH, 70°C) Stock->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stock->Oxidative Thermal Thermal Stress (e.g., 90°C) Stock->Thermal Photo Photolytic Stress (UV Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Quantification of Degradants) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

G Diltiazem Diltiazem Deacetyl This compound Diltiazem->Deacetyl Hydrolysis Other Other Minor Degradants (e.g., N-demethylated) Diltiazem->Other Epimers Epimers of This compound Deacetyl->Epimers Epimerization Decomposition Benzothiazepin Ring Decomposition Products Deacetyl->Decomposition Decomposition

Caption: Primary degradation pathways of diltiazem and this compound.

References

Technical Support Center: Matrix Effects in Deacetyldiltiazem LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of deacetyldiltiazem.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, which can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[1]

Q2: What causes matrix effects when analyzing this compound in biological samples?

A: Matrix effects in the analysis of this compound, especially in biological matrices like plasma or urine, are typically caused by endogenous components that co-elute with the analyte. The primary culprits are often phospholipids, salts, proteins, and other metabolites. These interfering substances can compete with this compound for ionization in the MS source, leading to ion suppression and inaccurate quantification.

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A: There are two primary methods for detecting and assessing matrix effects:

  • Post-Extraction Spike Method: This is a quantitative method used to determine the extent of matrix effects. It involves comparing the response of this compound spiked into a blank matrix extract with the response of a pure standard solution at the same concentration. A significant difference between the two responses indicates the presence of matrix effects.

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a this compound standard solution into the MS detector post-column while injecting a blank matrix extract. Any deviation from a stable baseline in the resulting ion chromatogram indicates a matrix effect at that retention time.

Q4: What is the most effective way to compensate for matrix effects?

A: The most effective strategy is to use a stable isotope-labeled (SIL) internal standard (IS) of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing the most accurate correction for signal variations. If a SIL-IS is unavailable, a structural analog can be used, but it must co-elute with the analyte to be effective. Another common approach is the use of matrix-matched calibrants, where calibration standards are prepared in a blank matrix identical to the samples.

Troubleshooting Guide

Issue 1: Low Signal Intensity and Poor Sensitivity for this compound
  • Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids.

  • Troubleshooting Steps:

    • Assess Matrix Effect: Quantify the extent of ion suppression using the post-extraction spike method (see Protocol 1). A matrix effect value significantly less than 100% confirms ion suppression.

    • Improve Sample Preparation: The goal is to remove interfering components before injection. Protein precipitation is often the least effective method for removing phospholipids. Consider more rigorous techniques:

      • Liquid-Liquid Extraction (LLE): Can provide clean extracts but may have lower recovery for more polar analytes. A method for diltiazem and its metabolites using LLE with methyl-t-butyl ether has been reported.

      • Solid-Phase Extraction (SPE): Often provides the cleanest extracts. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences, including phospholipids.

    • Optimize Chromatography:

      • Increase Chromatographic Resolution: Use a column with a smaller particle size (e.g., UPLC) to better separate this compound from interfering matrix components.

      • Modify Mobile Phase: Adjusting the mobile phase pH can alter the retention of this compound relative to interfering compounds like phospholipids.

    • Dilute the Sample: If the assay sensitivity is high enough, simply diluting the sample can reduce the concentration of interfering matrix components.

Issue 2: Inconsistent and Irreproducible Quantitative Results for this compound
  • Possible Cause: Variable matrix effects between different samples or lots of biological matrix. This can also be caused by the accumulation of matrix components on the LC column.

  • Troubleshooting Steps:

    • Evaluate Lot-to-Lot Variability: Perform the post-extraction spike experiment using blank matrix from at least six different sources to assess the consistency of the matrix effect.

    • Implement a Robust Internal Standard Strategy: If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the gold standard for correcting variability.

    • Use Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a pooled blank matrix from multiple sources to average out the variability.

    • Employ the Standard Addition Method: For a small number of critical samples where high accuracy is required and a representative blank matrix is unavailable, the method of standard additions can be used. This involves creating a calibration curve within each individual sample to account for its unique matrix effect.

    • Develop a Column Washing Method: Incorporate a strong wash step at the end of each chromatographic run or periodically throughout the sequence to remove strongly retained matrix components that could affect subsequent injections.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Objective: To quantify the degree of ion suppression or enhancement for this compound.

  • Procedure:

    • Prepare Sample Sets:

      • Set A (Analyte in Matrix): Extract a blank biological matrix sample (e.g., plasma) using your established sample preparation protocol. After the final extraction step and just before analysis, spike the extract with a known concentration of this compound (e.g., a mid-range QC concentration).

      • Set B (Analyte in Solvent): Prepare a solution of this compound in the final mobile phase reconstitution solvent at the exact same concentration as Set A.

    • LC-MS Analysis: Inject and analyze at least three replicates of both Set A and Set B using the developed LC-MS method.

    • Calculation: Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

  • Interpretation of Results:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • For a robust method, the matrix factor (Matrix Effect / 100) should ideally be between 0.75 and 1.25.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
  • Objective: To remove interfering matrix components from the sample prior to LC-MS analysis.

  • Procedure (Example using Mixed-Mode Cation Exchange SPE):

    • Select Cartridge: Choose a mixed-mode SPE cartridge (e.g., combining reversed-phase and strong cation exchange properties) suitable for basic compounds like this compound.

    • Condition Cartridge: Sequentially pass methanol and then equilibration buffer (e.g., water or a weak acidic buffer) through the cartridge as per the manufacturer's instructions.

    • Load Sample: Pre-treat the plasma sample (e.g., by diluting with a weak acidic buffer to ensure this compound is charged). Load the pre-treated sample onto the conditioned cartridge.

    • Wash Cartridge:

      • Wash 1: Pass an acidic buffer through the cartridge to remove neutral and acidic interferences.

      • Wash 2: Pass an organic solvent (e.g., methanol) through the cartridge to remove non-polar interferences like phospholipids.

    • Elute Analyte: Elute this compound using a methanolic solution containing a small percentage of a base (e.g., ammonium hydroxide) to neutralize the analyte and disrupt the ionic interaction with the sorbent.

    • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Matrix Effects for this compound Using Different Sample Preparation Methods

Sample Preparation MethodMean Peak Area in Solvent (cps)Mean Peak Area in Matrix (cps)Matrix Effect (%)Interpretation
Protein Precipitation (PPT)1,520,400653,77243%Severe Ion Suppression
Liquid-Liquid Extraction (LLE)1,520,4001,185,91278%Moderate Ion Suppression
Solid-Phase Extraction (SPE)1,520,4001,429,17694%Minimal Ion Suppression

Table 2: Example Data for Quantitation using the Standard Addition Method

Sample IDSpiked this compound Conc. (ng/mL)Measured Peak Area (cps)
Unknown 10 (Endogenous)310,500
Unknown 110545,800
Unknown 120780,100
Unknown 1401,251,200

Note: A linear regression of Peak Area vs. Spiked Concentration is performed. The absolute value of the x-intercept represents the endogenous concentration of this compound in the unknown sample.

Mandatory Visualization

G cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Verification start Inconsistent or Low this compound Signal check_is Is a SIL-IS being used? start->check_is assess_me Quantify Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is Implement SIL-IS or Analog IS check_is->implement_is No improve_sp Improve Sample Prep (LLE, SPE) assess_me->improve_sp Suppression >25% use_cal Use Matrix-Matched Calibrants assess_me->use_cal Suppression <25% but variable optimize_lc Optimize Chromatography (UPLC, pH, Gradient) improve_sp->optimize_lc revalidate Re-evaluate Matrix Effect and Validate Method optimize_lc->revalidate use_cal->revalidate implement_is->revalidate result Robust & Accurate Quantitation revalidate->result

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

G cluster_A Set A: Analyte in Matrix cluster_B Set B: Analyte in Solvent cluster_C Calculation blank Blank Matrix (e.g., Plasma) extract_a Perform Sample Extraction blank->extract_a spike_a Spike with This compound extract_a->spike_a analyze_a Analyze via LC-MS spike_a->analyze_a area_a Record Peak Area (A) analyze_a->area_a calc Matrix Effect (%) = (Area A / Area B) * 100 area_a->calc solvent Reconstitution Solvent spike_b Spike with this compound (Same concentration as Set A) solvent->spike_b analyze_b Analyze via LC-MS spike_b->analyze_b area_b Record Peak Area (B) analyze_b->area_b area_b->calc

Caption: Experimental workflow for the post-extraction spike method.

G cluster_0 ESI Droplet Evaporation cluster_1 Ionization Process cluster_2 Resulting Signal droplet_ideal Ideal Condition Analyte (A+) Analyte (A+) Free gas-phase ions signal_ideal Strong Analyte Signal droplet_ideal->signal_ideal droplet_suppress With Matrix (M) Analyte (A+) Matrix (M) Reduced gas-phase ions signal_suppress Suppressed Analyte Signal droplet_suppress->signal_suppress source ESI Source source->droplet_ideal No Interference source->droplet_suppress Co-eluting Matrix

Caption: Diagram illustrating the principle of ion suppression in the ESI source.

References

Improving detection sensitivity for Deacetyldiltiazem

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Deacetyldiltiazem.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantification of this compound in biological matrices.[1][2][3][4] This technique offers lower limits of quantification (LLOQ) compared to conventional High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Q2: I am observing high background noise in my chromatogram. What are the potential causes and solutions?

A2: High background noise can originate from several sources, including the sample matrix, contaminated solvents, or the analytical instrument itself. Consider the following troubleshooting steps:

  • Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-phase extraction (SPE) can be more effective than liquid-liquid extraction (LLE) in removing interfering substances from complex matrices like plasma.

  • Check Solvent Purity: Ensure that all solvents used for the mobile phase and sample reconstitution are of high purity (e.g., LC-MS grade).

  • Instrument Cleaning: Clean the mass spectrometer's ion source to remove any accumulated contaminants.

Q3: My recovery of this compound is low. How can I improve it?

A3: Low recovery is often related to the extraction procedure. Here are some tips to enhance recovery:

  • Adjust pH during LLE: The pH of the aqueous phase during liquid-liquid extraction is crucial. For basic compounds like this compound, adjusting the pH to a basic level (e.g., pH 7.5) can improve extraction efficiency into an organic solvent.

  • Select an Appropriate SPE Sorbent: For solid-phase extraction, choose a sorbent that has a high affinity for this compound. C18 and cyanopropyl silica cartridges have been used successfully.

  • Optimize Elution Solvent: Ensure the elution solvent in SPE is strong enough to desorb the analyte completely from the sorbent.

Q4: What are the common mass transitions (MRM) for this compound in LC-MS/MS analysis?

A4: A commonly used multiple reaction monitoring (MRM) transition for this compound is m/z 373.21/108.85. It is always recommended to optimize the cone voltage and collision energy to achieve the best signal intensity for your specific instrument.

Troubleshooting Guides

Guide 1: Improving Low Detection Sensitivity

If you are experiencing a low signal-to-noise ratio or your analyte concentration is below the limit of quantification, follow these steps to enhance detection sensitivity.

Workflow for Improving Detection Sensitivity

cluster_sample_prep Sample Preparation Optimization cluster_lc Liquid Chromatography Optimization cluster_ms Mass Spectrometry Optimization a Start: Low Sensitivity Observed b Optimize Extraction Method (LLE vs. SPE) a->b c Concentrate Sample Extract b->c d Reconstitute in a Stronger Solvent c->d e Select a High-Efficiency Column (e.g., UPLC BEH C18) d->e f Optimize Mobile Phase Composition e->f g Decrease Flow Rate f->g h Optimize Ion Source Parameters (e.g., ESI voltage, gas flow) g->h i Fine-tune MRM Transitions (Cone Voltage & Collision Energy) h->i j End: Improved Sensitivity i->j

Caption: Workflow for enhancing detection sensitivity.

Experimental Protocol: Sample Preparation Optimization (LLE)

  • Objective: To improve the extraction efficiency of this compound from a plasma sample.

  • Procedure:

    • To 1.0 mL of plasma, add an internal standard.

    • Add a basifying agent (e.g., 1M NaOH) to adjust the pH to approximately 7.5.

    • Add 5 mL of an extraction solvent such as methyl-tert-butyl ether (MTBE) or a mixture of anhydrous ether and ethyl acetate (1:1).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection.

Guide 2: Addressing Matrix Effects in LC-MS/MS

Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of your results.

Logical Relationship for Mitigating Matrix Effects

A Matrix Effects Observed B Improve Sample Cleanup A->B E Modify Chromatographic Conditions A->E H Use a Stable Isotope-Labeled Internal Standard A->H C Solid-Phase Extraction (SPE) B->C D Phospholipid Removal Plates B->D I Reduced Impact on Quantification C->I D->I F Use a Diverter Valve E->F G Adjust Gradient Elution E->G F->I G->I H->I

Caption: Strategies to mitigate matrix effects.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Objective: To effectively remove interfering matrix components.

  • Materials: C18 SPE cartridges (50 mg).

  • Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 1 mL of the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

ParameterHPLC-UVLC-MS/MS
Lower Limit of Quantification (LLOQ) 5 ng/mL0.15 - 0.24 ng/mL
Sample Volume 1 mL serum300 µL plasma
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid or Solid-Phase Extraction
Recovery ~90%74.5%
Specificity ModerateHigh

Table 2: Key Parameters for LC-MS/MS Method Development

ParameterRecommended ConditionReference
LC Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase 10 mM ammonium acetate buffer-acetonitrile (25:75, v/v)
Flow Rate 0.2 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition m/z 373.21 -> 108.85

References

Technical Support Center: Deacetyldiltiazem Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the accurate quantification of deacetyldiltiazem. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Sample Handling and Stability

Question 1: I am observing unexpectedly high concentrations of this compound in my stored plasma samples. What could be the cause?

Answer: This is likely due to the degradation of the parent drug, diltiazem, into its metabolite, this compound, during storage. Diltiazem and its major metabolite N-desmethyl-diltiazem are known to be unstable and can decompose to form this compound.[1]

Recommendations:

  • Storage Duration: It is recommended to analyze plasma samples for diltiazem and its metabolites within 8 weeks of storage at -20°C to avoid significant degradation.[1]

  • Storage Temperature: While -20°C is commonly used, storage at -70°C may offer better stability for diltiazem and its metabolites, although further studies are needed to confirm this.[1]

  • Spiked vs. Authentic Samples: Be aware that the stability of diltiazem and its metabolites can differ between spiked plasma samples and authentic samples from volunteers or patients.[1]

Question 2: What are the recommended storage conditions for this compound analytical standards?

Answer: this compound hydrochloride analytical standards should be stored at -20°C in a freezer under an inert atmosphere to ensure stability.[2]

Sample Preparation

Question 3: I am experiencing low recovery of this compound during sample extraction. What can I do to improve it?

Answer: Low recovery can be due to an inefficient extraction method. A commonly used and effective method is a liquid-solid extraction (LSE) or a liquid-liquid extraction (LLE).

Detailed Protocol for Liquid-Liquid Extraction:

  • To 1 mL of serum or plasma sample, add an appropriate internal standard.

  • Perform a basic extraction using methyl-tert-butyl ether.

  • Follow this with a back-extraction into a hydrochloric acid solution. This method has been shown to provide adequate precision and selectivity.

Detailed Protocol for Automated Liquid-Solid Extraction:

  • Add an internal standard solution to the plasma sample.

  • Condition a cyanopropyl silica disposable extraction cartridge (50 mg) with methanol followed by a phosphate buffer (pH 7.4).

  • Apply 1.0 mL of the plasma sample containing the internal standard to the cartridge.

  • Wash the cartridge with the same phosphate buffer.

  • Elute the analytes with 0.16 mL of methanol.

  • Pass an additional 0.14 mL of buffer through the cartridge.

  • Inject approximately 0.25 mL of the final extract onto the HPLC column. This method has demonstrated absolute recoveries of about 90%.

Question 4: My sample preparation workflow seems to be introducing contaminants. How can I minimize this?

Answer: Contamination can arise from various sources, including solvents, glassware, and the sample matrix itself.

Recommendations:

  • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and reagents to minimize background noise and interference.

  • Sample Filtration: After extraction and before injection, filter the sample solution through a 0.45 μm Nylon 66-membrane filter to remove particulates.

  • System Suitability: Regularly inject system suitability test samples to identify and monitor for contamination from the compounds of interest, baseline issues, and carryover.

Chromatography (HPLC & LC-MS/MS)

Question 5: I am observing poor peak shape (tailing, fronting, or splitting) for this compound. What are the potential causes and solutions?

Answer: Poor peak shape can be caused by a variety of factors related to the analytical column, mobile phase, or interactions with the analytical system.

Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, consider replacing the column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.
Secondary Interactions The addition of a competing agent to the mobile phase, such as triethylamine (TEA), can help to reduce peak tailing caused by interactions with residual silanol groups on the column. A mobile phase containing 0.2% TEA has been used successfully.

Question 6: My retention time for this compound is shifting between injections. What should I investigate?

Answer: Retention time shifts can indicate instability in the chromatographic system.

Troubleshooting Workflow for Retention Time Shifts

Low_MS_Signal_Troubleshooting Start Low/No MS Signal for this compound Check_LC 1. Verify LC System - Flow rate correct? - Mobile phase delivery stable? - No leaks? Start->Check_LC Check_MS_Tune 2. Check MS Tune & Calibration - Is the instrument tuned and calibrated? Check_LC->Check_MS_Tune If OK Resolve_LC Resolve LC Issues Check_LC->Resolve_LC If Issue Found Check_Method 3. Review MS Method Parameters - Correct m/z transitions? - Appropriate source conditions (gas, temp)? - Correct polarity? Check_MS_Tune->Check_Method If OK Retune_MS Retune/Recalibrate MS Check_MS_Tune->Retune_MS If Issue Found Check_Sample 4. Investigate Sample Integrity - Freshly prepared? - Correct concentration? - Potential for ion suppression? Check_Method->Check_Sample If OK Optimize_Method Optimize MS Method Check_Method->Optimize_Method If Issue Found Optimize_Sample_Prep Optimize Sample Prep Check_Sample->Optimize_Sample_Prep If Issue Found

References

Technical Support Center: Deacetyldiltiazem HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for Deacetyldiltiazem analysis.

Troubleshooting Guide: this compound HPLC

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and acidic silanols on the column.- Add a competitor base like Triethylamine (TEA) to the mobile phase (e.g., 0.1-0.2%).[1] - Adjust mobile phase pH to be 2-3 units below the analyte's pKa to ensure it is fully protonated. - Use a high-purity, end-capped column to minimize silanol interactions.[2][3]
Poor Peak Shape (Fronting) Sample overload or sample solvent being stronger than the mobile phase.- Reduce the concentration of the injected sample. - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[4]
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations.- Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before injection.[5] - Prepare fresh mobile phase daily and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation.- Optimize the organic modifier (methanol/acetonitrile) to buffer ratio. - Adjust the pH of the buffer. - Consider a different stationary phase (e.g., C8 vs. C18) or a smaller particle size column for higher efficiency. - Replace the column if it has degraded.
Loss of Signal/Sensitivity - Detector lamp issue. - Sample degradation. - Leak in the system.- Check the detector lamp's energy and replace if necessary. - Ensure sample stability and proper storage. - Inspect the system for any leaks from fittings or seals.
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Precipitated buffer in the mobile phase.- Replace the guard column or column inlet frit. - Back-flush the column with a strong solvent. - Ensure buffer components are fully dissolved in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis?

A1: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an organic solvent (like acetonitrile or methanol) and a buffer (like phosphate or acetate). A typical ratio is in the range of 35:65 to 62:38 (v/v) organic solvent to buffer. The buffer pH is often adjusted to be acidic. For example, a mobile phase of 650:350 (v/v) acetate buffer and acetonitrile has been successfully used.

Q2: Which type of HPLC column is recommended for this compound?

A2: C8 and C18 columns are both commonly used for the analysis of diltiazem and its metabolites, including this compound. The choice between C8 and C18 may depend on the desired retention and selectivity. A C18 column will generally provide more retention for hydrophobic compounds.

Q3: What is the typical UV detection wavelength for this compound?

A3: this compound is typically monitored photometrically at wavelengths around 238 nm to 240 nm.

Q4: How can I improve the peak shape for this compound, which is a basic compound?

A4: Peak tailing is a common issue for basic compounds like this compound. To improve peak shape, consider the following:

  • Add a tailing inhibitor: Incorporating a small amount of triethylamine (TEA) (e.g., 0.2%) into the mobile phase can help to saturate the active silanol sites on the column, leading to more symmetrical peaks.

  • Control the pH: Maintaining the mobile phase pH at a low level (e.g., pH 3.0) will ensure that the basic analyte is in its protonated form, which can reduce tailing.

  • Use a modern, high-purity silica column: These columns have fewer exposed silanol groups, resulting in better peak shapes for basic compounds.

Q5: My retention times are drifting. What should I check first?

A5: The most common causes for retention time drift are changes in mobile phase composition, inadequate column equilibration, or temperature fluctuations. First, ensure your mobile phase is freshly prepared and properly mixed. Then, confirm that you are allowing sufficient time for the column to equilibrate with the mobile phase before starting your analytical run. Using a column oven is also highly recommended for stable retention times.

Experimental Protocol: Example HPLC Method

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Chromatographic Conditions

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 65% Acetate Buffer (pH adjusted to 4.5) : 35% Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Injection Volume 20 µL
Column Temperature 30°C

Mobile Phase Preparation

  • Acetate Buffer Preparation: Prepare a solution of ammonium acetate in water (e.g., 0.01M). Adjust the pH to 4.5 using acetic acid.

  • Mobile Phase Mixture: Combine the prepared acetate buffer and acetonitrile in a 65:35 ratio (v/v).

  • Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration before use.

Visualizations

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Prepare Sample (e.g., Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare Mobile Phase (Buffer + Organic Solvent) Separation Chromatographic Separation (C18 Column) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_peakshape Peak Shape Issues cluster_retention Retention Time Issues start Problem with Chromatogram? peak_tailing Peak Tailing? start->peak_tailing Yes rt_drift Retention Time Drift? start->rt_drift Yes peak_fronting Peak Fronting? peak_tailing->peak_fronting No solution_tailing Adjust pH, Add TEA, or Use End-capped Column peak_tailing->solution_tailing Yes solution_fronting Lower Sample Concentration or Change Sample Solvent peak_fronting->solution_fronting Yes solution_rt Check Equilibration, Mobile Phase Prep, and Temperature rt_drift->solution_rt Yes

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Deacetyldiltiazem Impurity Profiling and Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling and identification of deacetyldiltiazem, a known metabolite and impurity of diltiazem.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its profiling important?

This compound is a primary metabolite and a significant impurity of diltiazem, a calcium channel blocker used in the management of hypertension and angina.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification, qualification, and control of impurities in drug substances and products to ensure their quality, safety, and efficacy.[2] Profiling this compound and other related substances is crucial for meeting these regulatory requirements and ensuring the final pharmaceutical product is safe for consumption.

Q2: What are the common analytical techniques used for this compound impurity profiling?

The most common and robust analytical technique for diltiazem and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors.[2][3][4] Gas Chromatography (GC) has also been used, particularly for volatile impurities, and may require derivatization of the analytes. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q3: Where can I obtain reference standards for this compound and other diltiazem impurities?

Reference standards for this compound and other known diltiazem impurities are commercially available from various pharmaceutical reference standard suppliers. These standards are essential for method validation, impurity identification, and quantification.

Q4: What are the known impurities of diltiazem besides this compound?

Several impurities of diltiazem are cited in pharmacopoeias such as the British Pharmacopoeia and European Pharmacopoeia. These include impurities labeled as A, B, C, D, E, and F. Additionally, process-related impurities and degradation products can be present. Some examples include Diltiazem sulphoxide, N-desmethyl diltiazem, and others. Researchers have also identified and characterized novel impurities not listed in pharmacopoeias.

Troubleshooting Guides

HPLC Method Development and Analysis

Issue 1: Poor resolution between diltiazem, this compound, and other impurities.

  • Possible Causes & Solutions:

    • Mobile Phase Composition: The organic modifier, pH, and buffer concentration of the mobile phase are critical for achieving good resolution.

      • Action: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the acetonitrile or methanol content can significantly impact retention times. Modifying the pH of the aqueous phase can alter the ionization state of the analytes, thereby affecting their retention and selectivity. A gradient elution is often more effective than an isocratic one for separating a complex mixture of impurities.

    • Column Chemistry: The choice of stationary phase is crucial.

      • Action: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). A Hypersil BDS C18 column (150 mm × 4.6 mm, 5.0 µm) has been shown to be effective.

    • Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase.

      • Action: Optimize the column temperature. A slightly elevated temperature (e.g., 35 °C) can improve peak shape and reduce analysis time.

Issue 2: Tailing peaks for diltiazem or its impurities.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Basic compounds like diltiazem can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

      • Action: Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.2% TEA) to mask the silanol groups. Using a base-deactivated column can also mitigate this issue.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Action: Reduce the sample concentration or injection volume.

    • Column Degradation: Accumulation of contaminants or degradation of the stationary phase can cause poor peak shape.

      • Action: Wash the column with a strong solvent or replace it if necessary.

Issue 3: Noisy or drifting baseline.

  • Possible Causes & Solutions:

    • Mobile Phase Issues: Dissolved gases, contaminated solvents, or improperly mixed mobile phases can cause baseline disturbances.

      • Action: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

    • Detector Problems: A dirty flow cell or a failing lamp can lead to baseline noise.

      • Action: Flush the detector flow cell with an appropriate solvent (e.g., isopropanol). Check the lamp energy and replace it if it's low.

    • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and a noisy baseline.

      • Action: Systematically check for leaks at all fittings and connections from the pump to the detector.

Impurity Identification and Characterization

Issue 4: Difficulty in identifying an unknown impurity peak.

  • Possible Causes & Solutions:

    • Insufficient Data: A single analytical technique may not be sufficient for unambiguous identification.

      • Action: Employ hyphenated techniques. LC-MS can provide the molecular weight of the impurity. High-Resolution Mass Spectrometry (HR-MS) can help determine the elemental composition. Tandem MS (MS/MS) experiments can provide fragmentation patterns for structural elucidation. For definitive structural confirmation, isolation of the impurity followed by NMR spectroscopy is often required.

    • Co-elution: The unknown peak may be a mixture of two or more compounds.

      • Action: Modify the chromatographic conditions (e.g., change the gradient profile, mobile phase pH, or column chemistry) to try and resolve the co-eluting peaks. Peak purity analysis using a photodiode array (PDA) detector can also indicate co-elution.

Issue 5: Formation of analytical artifacts.

  • Possible Causes & Solutions:

    • Injector Port Reactions: In GC analysis, the high temperature of the injector port can cause degradation of the analyte. For instance, diltiazem can degrade to this compound in the presence of certain solvents and bases in a hot GC inlet.

      • Action: Use a less reactive injection solvent. For example, using chloroform instead of methanol for cocaine samples containing diltiazem was shown to prevent the formation of this compound as an artifact. Lowering the injector temperature, if possible without compromising peak shape, can also be beneficial.

    • Mobile Phase Reactivity: The mobile phase itself could react with the analytes.

      • Action: Evaluate the stability of the sample in the mobile phase over time. If degradation is observed, consider using a different mobile phase composition.

Quantitative Data Summary

Table 1: HPLC Method Parameters for Diltiazem and Related Substances

ParameterValueReference
Column Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm)
Mobile Phase A 0.2% Triethylamine (TEA) in water
Mobile Phase B Acetonitrile (ACN)
Gradient Gradient elution program
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Column Temperature 35 °C

Table 2: Validation Summary of a Stability-Indicating HPLC Method

ParameterResultReference
Linearity (Correlation Coefficient) > 0.997 for DTZ and six known impurities
Limit of Detection (LOD) < 0.02% for DTZ and known impurities
Accuracy (Recovery) 99.8–101.2% for DTZ
97.2–101.3% for six known impurities
Resolution > 2.0 between DTZ and any pair of impurities

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Other Impurities

This protocol is based on a validated stability-indicating HPLC method.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.2% (v/v) solution of Triethylamine (TEA) in HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 240 nm.

    • Injection Volume: 10 µL.

    • Gradient Program: Implement a suitable gradient to ensure separation (e.g., starting with a low percentage of ACN and gradually increasing it).

  • Preparation of Standard and Sample Solutions:

    • Diluent: A mixture of water and acetonitrile is typically used.

    • Standard Solution: Accurately weigh and dissolve reference standards of diltiazem and its known impurities (including this compound) in the diluent to a known concentration.

    • Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to achieve a target concentration of diltiazem.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the blank (diluent), standard solutions, and sample solutions.

    • Identify the peaks based on the retention times of the reference standards.

    • Quantify the impurities using the peak areas and the concentration of the standard solutions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve the diltiazem sample in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat it (e.g., at 60°C for a specified time). Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the diltiazem sample in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and keep it at room temperature or heat gently. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the diltiazem sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., in a photostability chamber).

  • Analysis: Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and other impurities.

Visualizations

Impurity_Identification_Workflow cluster_Analysis Analytical Investigation cluster_Isolation Isolation & Elucidation cluster_Conclusion Final Steps Start Unknown Peak Detected in HPLC Chromatogram LCMS LC-MS Analysis Start->LCMS Determine Molecular Weight HRMS High-Resolution MS (HR-MS) LCMS->HRMS Determine Elemental Composition MSMS Tandem MS (MS/MS) HRMS->MSMS Obtain Fragmentation Pattern PrepLC Preparative HPLC for Isolation MSMS->PrepLC Isolate Sufficient Quantity NMR NMR Spectroscopy (1H, 13C, 2D) PrepLC->NMR Definitive Structural Analysis Structure Structure Elucidation NMR->Structure Reference Synthesis of Reference Standard Structure->Reference Validation Method Validation with New Standard Reference->Validation

Caption: Workflow for the identification and characterization of an unknown impurity.

Diltiazem_Degradation_Pathway Diltiazem Diltiazem This compound This compound (Hydrolysis Product) Diltiazem->this compound Hydrolysis (Acid/Base/Enzymatic) Sulphoxide Diltiazem Sulphoxide (Oxidation Product) Diltiazem->Sulphoxide Oxidation Other Other Degradation Products Diltiazem->Other Photolysis, Heat

References

Preventing Deacetyldiltiazem degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deacetyldiltiazem. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (desacetyldiltiazem) is the major active metabolite of diltiazem, a calcium channel blocker used in the management of hypertension and angina.[1] The stability of this compound is crucial for accurate pharmacological studies, preclinical and clinical development, and for ensuring the quality and efficacy of pharmaceutical formulations. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the primary pathways of this compound degradation?

A2: this compound is susceptible to degradation through several pathways, including:

  • Hydrolysis: The ester linkage in the parent molecule, diltiazem, is hydrolyzed to form this compound. While this compound itself does not have an ester to hydrolyze, the term is often used in the context of diltiazem degradation. This compound can be further metabolized.[1][2]

  • Oxidation: The sulfur atom in the benzothiazepine ring is susceptible to oxidation, which can lead to the formation of this compound N-oxide or diltiazem-S-oxide from the parent compound.[1][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store as a solid powder at -20°C or in a solvent at -80°C. For solutions, storage at -70°C may provide better stability than -20°C. Some suppliers recommend refrigeration at 2-8°C.

  • Light: Protect from light to prevent photodegradation.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric oxygen.

Q4: How does pH affect the stability of this compound and its parent compound, diltiazem?

A4: The stability of diltiazem, the precursor to this compound, is pH-dependent. The hydrolysis of the acetate ester of diltiazem is slow, with a minimum rate at approximately pH 3.5. Diltiazem shows significant degradation in both acidic and basic conditions. Specifically, hydrolysis to this compound occurs in alkaline mediums.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound should not be stored with strong acids/alkalis or strong oxidizing/reducing agents.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue 1: Unexpected degradation of the sample is observed during analysis.

  • Possible Cause 1: Improper Storage Temperature.

    • Troubleshooting: Verify that the storage temperature has been consistently maintained at the recommended -20°C for powder or -80°C for solutions. Ensure that the sample has not undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Exposure to Light.

    • Troubleshooting: Confirm that the sample has been stored in a light-resistant container and handled under subdued light conditions.

  • Possible Cause 3: Inappropriate Solvent or pH.

    • Troubleshooting: If in solution, check the pH. Optimal stability for the parent compound is around pH 3.5. Ensure the solvent used is compatible and does not promote degradation.

  • Possible Cause 4: Oxidative Degradation.

    • Troubleshooting: If the sample has been exposed to air for extended periods, consider purging the container with an inert gas like nitrogen or argon before sealing.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting: Compare the retention times of the unknown peaks with those of known degradation products such as this compound N-oxide. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their identities by mass spectrometry.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Review all handling procedures and ensure the use of clean glassware and high-purity solvents to rule out external contamination.

Data on this compound Parent Drug (Diltiazem) Degradation

The following table summarizes the degradation of diltiazem under various stress conditions, which leads to the formation of this compound and other degradants.

Stress ConditionReagents and ConditionsPercentage of Drug RemainedPrimary Degradation Product(s)Reference
Acidic Hydrolysis 1 M Hydrochloric Acid, 70°C for 12 hours16.67 ± 1.95%Desacetyl Diltiazem
Basic Hydrolysis 1 M Sodium Hydroxide, 70°C for 12 hours10.47 ± 2.10%Desacetyl Diltiazem
Oxidative Degradation 3% Hydrogen Peroxide, Ambient Temperature for 4 hours (protected from light)Not specifiedDiltiazem-S-oxide, DP4, DP5, DP6
Photodegradation UV Lamp at 254 nm for 4 hours48.86 ± 1.48%Desacetyl Diltiazem
Thermal Degradation 70°C for 12 hoursNot specifiedMinimal degradation observed

Experimental Protocols

Protocol 1: Forced Degradation Study of Diltiazem to Characterize this compound Formation

This protocol is adapted from stability-indicating HPLC method development studies.

  • Objective: To intentionally degrade diltiazem under controlled stress conditions to identify and quantify the formation of this compound and other degradation products.

  • Materials:

    • Diltiazem Hydrochloride standard

    • 1 M Hydrochloric Acid

    • 1 M Sodium Hydroxide

    • 3% Hydrogen Peroxide

    • HPLC-grade water and methanol

    • Heating apparatus (e.g., water bath)

    • UV lamp (254 nm)

    • pH meter

    • HPLC system with UV or DAD detector

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of diltiazem hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 100 µg/mL.

    • Acidic Hydrolysis:

      • Mix an aliquot of the stock solution with 1 M hydrochloric acid.

      • Heat the solution at 70°C for 12 hours.

      • Cool the solution and neutralize with 1 M sodium hydroxide.

      • Dilute to a final concentration of 10 µg/mL with HPLC-grade water before injection.

    • Basic Hydrolysis:

      • Mix an aliquot of the stock solution with 1 M sodium hydroxide.

      • Heat the solution at 70°C for 12 hours.

      • Cool the solution and neutralize with 1 M hydrochloric acid.

      • Dilute to a final concentration of 10 µg/mL with HPLC-grade water.

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

      • Keep at ambient temperature for 4 hours, protected from light.

      • Dilute to a final concentration of 10 µg/mL with HPLC-grade water.

    • Photodegradation:

      • Expose an aliquot of the stock solution to a UV lamp at 254 nm for 4 hours.

      • Dilute to a final concentration of 10 µg/mL with HPLC-grade water.

    • Thermal Degradation:

      • Heat an aliquot of the stock solution at 70°C for 12 hours.

      • Cool the solution.

      • Dilute to a final concentration of 10 µg/mL with HPLC-grade water.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The separation can be achieved on a C18 column with a mobile phase of ethanol and phosphoric acid solution (pH 2.5) (35:65, v/v) at 50°C, with UV detection at 240 nm.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow Start Degradation Observed CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage CheckSolution Analyze Solution Parameters (pH, Solvent, Purity) CheckStorage->CheckSolution Conditions OK CorrectiveAction Implement Corrective Actions (Optimize Storage, Adjust pH) CheckStorage->CorrectiveAction Conditions Not OK IdentifyPeaks Identify Unknown Peaks (MS, Forced Degradation) CheckSolution->IdentifyPeaks Parameters OK CheckSolution->CorrectiveAction Parameters Not OK IdentifyPeaks->CorrectiveAction End Sample Stable CorrectiveAction->End

Caption: Troubleshooting workflow for this compound degradation.

Diltiazem Diltiazem Deacetyl This compound Diltiazem->Deacetyl  Hydrolysis (Alkaline)  Photolysis (UV-C) Diltiazem_S_Oxide Diltiazem-S-oxide Diltiazem->Diltiazem_S_Oxide  Photolysis (UV-A, UV-B) DeacetylN_Oxide Deacetyl Diltiazem N-Oxide Deacetyl->DeacetylN_Oxide  Oxidation DeacetylO_Desmethyl Deacetyl O-desmethyl Diltiazem Deacetyl->DeacetylO_Desmethyl  Metabolism

Caption: Primary degradation pathways of diltiazem and this compound.

References

Validation & Comparative

Deacetyldiltiazem vs. Diltiazem: A Comparative Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological activities of the active metabolite deacetyldiltiazem and its parent drug, diltiazem. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced differences between these two compounds.

Executive Summary

Diltiazem is a non-dihydropyridine calcium channel blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1] It undergoes extensive metabolism in the liver, leading to the formation of several metabolites, with this compound (desacetyldiltiazem) being one of the principal active metabolites.[2] While this compound retains a significant portion of the pharmacological activity of diltiazem, it exhibits distinct differences in potency and pharmacokinetics. Generally, this compound is considered to be 25% to 50% as potent as diltiazem in its vasodilatory effects.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic parameters of diltiazem and this compound.

Table 1: In Vitro Potency on Vascular Smooth Muscle

CompoundTissue PreparationAgonistIC50 (µM)Relative Potency (Diltiazem = 1)
DiltiazemHamster AortaKCl0.98 ± 0.47[4]1.00
This compound (Metabolite 17 in source)Hamster AortaKCl2.46 ± 0.38[4]~0.40

Table 2: In Vivo Hypotensive Effect in Rabbits

Compound (5 mg/kg IV)ParameterMaximum Effect (% Decrease from Baseline)Duration of Significant Effect (hours)
DiltiazemSystolic Blood PressurePotent reductionNot specified
DiltiazemDiastolic Blood PressurePotent reductionNot specified
This compoundSystolic Blood PressureLess potent than diltiazemPotentially more sustained
This compoundDiastolic Blood PressureLess potent than diltiazemPotentially more sustained

Table 3: Pharmacokinetic Parameters in Humans

ParameterDiltiazemThis compound
Peak Plasma Concentration (after 120 mg oral dose)174.3 ± 72.7 ng/mL14.9 ± 3.3 ng/mL
Apparent Half-life6.5 ± 1.4 hours18 ± 6.2 hours
Plasma Protein Binding (unbound fraction)0.254 ± 0.0270.230 ± 0.021

Experimental Protocols

Isolated Aortic Ring Assay for Vasodilator Activity

This protocol is a standard method for assessing the vasorelaxant effects of compounds on isolated arterial tissue.

1. Tissue Preparation:

  • Male hamsters are euthanized by a humane method.
  • The thoracic aorta is carefully excised and placed in a Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
  • The aorta is cleaned of adherent connective tissue and fat and cut into rings of 2-3 mm in width.

2. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
  • One end of the ring is attached to a fixed support, and the other end is connected to an isometric force transducer to record changes in tension.
  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the bathing solution being changed every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the aortic rings are contracted by adding a high concentration of potassium chloride (e.g., 80 mM KCl) to the organ bath. This induces depolarization and contraction of the vascular smooth muscle cells.
  • Once a stable contraction is achieved, cumulative concentrations of the test compounds (diltiazem or this compound) are added to the bath.
  • The relaxation response is recorded as a percentage of the pre-contraction induced by KCl.
  • Concentration-response curves are constructed, and the IC50 values (the concentration of the compound that produces 50% of the maximum relaxation) are calculated.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This technique allows for the direct measurement of ion channel currents in isolated cells.

1. Cell Preparation:

  • Mammalian cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the CACNA1C gene) are used.
  • Cells are cultured under standard conditions and are enzymatically dissociated to obtain single cells for recording.

2. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.
  • A tight seal is formed between the pipette and the membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
  • The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit inward calcium currents.
  • The external solution contains a high concentration of a charge carrier (e.g., BaCl2) to enhance the inward current through calcium channels.

3. Drug Application and Data Analysis:

  • Control calcium currents are recorded before the application of the test compound.
  • Diltiazem or this compound is then perfused into the recording chamber at various concentrations.
  • The effect of the compound on the calcium current is measured as the percentage of inhibition of the control current.
  • Concentration-inhibition curves are generated, and IC50 values are determined.

Signaling Pathway and Experimental Workflow

Diltiazem and this compound Mechanism of Action

Both diltiazem and its active metabolite, this compound, exert their pharmacological effects primarily by blocking L-type calcium channels in cardiac and vascular smooth muscle. This inhibition of calcium influx leads to a cascade of downstream effects.

Diltiazem_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_active Myosin Light Chain Kinase (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive Myosin Light Chain Kinase (inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Diltiazem Diltiazem or This compound Diltiazem->L_type_Ca_Channel Inhibits

Caption: Signaling pathway of Diltiazem and this compound.

Experimental Workflow for In Vitro Vasorelaxation Assay

The following diagram illustrates the typical workflow for assessing the vasorelaxant properties of diltiazem and this compound in an isolated tissue bath experiment.

Experimental_Workflow A Aorta Isolation and Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induction of Contraction (e.g., with KCl) C->D E Cumulative Addition of Diltiazem or this compound D->E F Measurement of Relaxation Response E->F G Data Analysis: Concentration-Response Curve and IC50 Calculation F->G

Caption: Workflow for isolated aortic ring assay.

Conclusion

This compound, a primary active metabolite of diltiazem, exhibits a pharmacological profile qualitatively similar to its parent compound, acting as a calcium channel blocker with vasodilatory and hypotensive effects. However, quantitative data clearly indicate that this compound is less potent than diltiazem in its vasodilatory action, possessing approximately 40% of the in vitro activity on vascular smooth muscle. Despite its lower potency, the longer plasma half-life of this compound suggests it may contribute to the sustained therapeutic effects observed after diltiazem administration. This comparative guide provides essential data and experimental context for researchers and professionals engaged in the development and evaluation of cardiovascular drugs.

References

A Comparative Analysis of Diltiazem and Its Metabolites for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the pharmacological and pharmacokinetic profiles of Diltiazem's primary metabolic products, supported by experimental data.

This guide offers a detailed comparative analysis of the principal metabolites of Diltiazem, a widely prescribed calcium channel blocker. For researchers, scientists, and professionals in drug development, understanding the distinct properties of these metabolites is crucial for optimizing therapeutic strategies and anticipating potential clinical outcomes. This document provides a comprehensive overview of their pharmacological activities, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.

Pharmacological Activity: A Head-to-Head Comparison

Diltiazem undergoes extensive metabolism, primarily through N-demethylation, O-demethylation, and deacetylation, resulting in several pharmacologically active metabolites.[1] The primary metabolites include N-monodesmethyldiltiazem (MA), desacetyldiltiazem (M1), desacetyl-N-monodesmethyldiltiazem (M2), desacetyl-O-desmethyldiltiazem (M4), and desacetyl-N,O-desmethyldiltiazem (M6).[1][2]

The cardiovascular effects of these metabolites, while qualitatively similar to the parent drug, exhibit significant quantitative differences in potency.[3] Key pharmacological activities of Diltiazem and its metabolites include coronary vasodilation, negative chronotropic effects (decrease in heart rate), and negative inotropic effects (decrease in myocardial contractility).[3]

Comparative Potency of Diltiazem and its Metabolites

The following table summarizes the available quantitative data on the pharmacological potency of Diltiazem and its major metabolites. This data is essential for understanding their relative contributions to the overall therapeutic and potential side-effect profile of Diltiazem.

CompoundCa2+ Antagonistic Activity (IC50, µM) in Hamster AortaDiltiazem Receptor Binding (pIC50) in Rat Cerebral CortexCoronary Vasodilating Activity RankingNegative Inotropic Effect (IC50, µM) in Human Myocardium
Diltiazem 0.98 ± 0.476.8710.69
Desacetyldiltiazem (M1) 2.46 ± 0.386.722Data not available
N-monodesmethyldiltiazem (MA) 3.27 ± 1.026.493Data not available
Desacetyl-N-monodesmethyldiltiazem (M2) 20.2 ± 10.56.034Data not available
Desacetyl-O-desmethyldiltiazem (M4) 40.4 ± 15.45.515Data not available
Desacetyl-N,O-desmethyldiltiazem (M6) 112.2 ± 33.25.336Data not available

Note: Lower IC50 values and higher pIC50 values indicate greater potency.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of Diltiazem's metabolites, such as their half-life and plasma concentrations, influence the duration and intensity of their pharmacological effects.

CompoundApparent Half-life (hours)Peak Plasma Concentration (ng/mL) after 120 mg oral doseUnbound Fraction in Plasma
Diltiazem 6.5 ± 1.4174.3 ± 72.70.254 ± 0.027
N-monodesmethyldiltiazem (MA) 9.4 ± 2.242.6 ± 10.00.323 ± 0.035
Desacetyldiltiazem (M1) 18 ± 6.214.9 ± 3.30.230 ± 0.021

Signaling Pathways and Metabolic Fate

The metabolic conversion of Diltiazem is a critical determinant of its overall pharmacological profile. The following diagram illustrates the primary metabolic pathways.

G Metabolic Pathway of Diltiazem Diltiazem Diltiazem MA N-monodesmethyldiltiazem (MA) Diltiazem->MA N-demethylation (CYP3A4) M1 Desacetyldiltiazem (M1) Diltiazem->M1 Deacetylation (Esterases) M2 Desacetyl-N-monodesmethyldiltiazem (M2) MA->M2 Deacetylation M1->M2 N-demethylation M4 Desacetyl-O-desmethyldiltiazem (M4) M1->M4 O-demethylation M6 Desacetyl-N,O-didesmethyldiltiazem (M6) M2->M6 O-demethylation

Caption: Primary metabolic pathways of Diltiazem.

Experimental Protocols

The data presented in this guide are derived from a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited.

In Vivo Cardiovascular Effects in Anesthetized Dogs

This model is used to assess the effects of Diltiazem and its metabolites on coronary blood flow, blood pressure, and heart rate.

  • Animal Model: Male mongrel dogs are anesthetized with a suitable agent (e.g., sodium pentobarbital).

  • Surgical Preparation: A thoracotomy is performed to expose the heart. The left anterior descending coronary artery is cannulated to measure coronary blood flow using an electromagnetic flowmeter. A catheter is placed in the femoral artery to monitor systemic blood pressure, and heart rate is recorded from an electrocardiogram.

  • Drug Administration: Diltiazem and its metabolites are administered intravenously in a dose-dependent manner.

  • Data Analysis: Changes in coronary blood flow, mean arterial pressure, and heart rate from baseline are recorded and analyzed.

In Vitro Calcium Antagonistic Activity in Hamster Aorta

This assay determines the potency of the compounds in blocking calcium-induced contractions in vascular smooth muscle.

  • Tissue Preparation: The thoracic aorta is isolated from male golden hamsters and cut into helical strips.

  • Experimental Setup: The aortic strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture. The tension of the strips is recorded isometrically.

  • Procedure: The aortic strips are depolarized with a high-potassium solution (e.g., 60 mM KCl) to induce a sustained contraction. Cumulative concentration-response curves are then generated for Diltiazem and its metabolites by adding them to the organ bath in increasing concentrations.

  • Data Analysis: The concentration of each compound that produces a 50% inhibition of the maximum contraction (IC50) is calculated.

Determination of Diltiazem and Metabolites in Plasma by HPLC

This method is used for the quantitative analysis of Diltiazem and its metabolites in biological samples.

  • Sample Preparation: Plasma samples are subjected to solid-phase extraction to isolate the analytes of interest.

  • Chromatographic System: A reversed-phase C18 column is used with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and a buffer (e.g., ammonium acetate).

  • Detection: The compounds are detected using a UV detector at a specific wavelength (e.g., 237 nm).

  • Quantification: The concentrations of Diltiazem and its metabolites are determined by comparing their peak areas to those of a known internal standard.

The following workflow illustrates the general procedure for analyzing Diltiazem and its metabolites in plasma.

G Workflow for Plasma Analysis of Diltiazem and Metabolites Start Plasma Sample Collection SPE Solid-Phase Extraction Start->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC UV UV Detection HPLC->UV Quant Quantification UV->Quant End Data Analysis Quant->End

Caption: General workflow for HPLC analysis.

References

A Comparative Guide: Deacetyldiltiazem and Verapamil's Impact on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of deacetyldiltiazem and verapamil on cardiac ion channels, supported by experimental data. While this compound is the primary active metabolite of diltiazem, the majority of available research focuses on diltiazem. Therefore, this guide will compare diltiazem and verapamil, with the understanding that the effects of diltiazem are largely representative of its metabolite.

Quantitative Comparison of Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of diltiazem and verapamil on various cardiac ion channels, providing a quantitative basis for comparing their potency.

Ion ChannelDrugIC50Species/Cell LineComments
L-type Ca2+ Channel Diltiazem~1 µMFerret myocardiumPreferentially blocks inactivated channels.[1]
Verapamil~1 µMFerret myocardiumPreferentially blocks inactivated channels.[1]
HERG (IKr) Diltiazem17.3 µMHEK 293 cellsWeakly blocks HERG current.[2][3][4]
Verapamil143.0 nMHEK 293 cellsHigh-affinity block, similar to L-type Ca2+ channel block.
hKv1.5 (IKur) DiltiazemBiphasic: 4.8 nM & 42.3 µMMouse fibroblast cellsFrequency-dependent block.
Verapamil5.1 µMXenopus oocytesConcentration-dependent block.
Kv4.3 (Ito) DiltiazemBiphasic: 62.6 nM & 109.9 µMChinese hamster ovary cellsFrequency-dependent block, binds to open and inactivated states.
fKv1.4ΔN Diltiazem241.04 ± 23.06 µMXenopus oocytesState-dependent blockade, consistent with open channel block.
Verapamil260.71 ± 18.50 µMXenopus oocytesState-dependent blockade, consistent with open channel block.
Na+-Ca2+ Exchanger Diltiazem10-20 µM ((+)-isomers)Guinea-pig heart mitochondriaStereospecific inhibition.

Experimental Protocols

The primary experimental technique for characterizing the effects of these drugs on cardiac ion channels is the whole-cell patch-clamp method. This technique allows for the recording of ionic currents across the entire cell membrane of an isolated cardiomyocyte.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording in Isolated Cardiomyocytes

1. Cell Isolation:

  • Isolate ventricular myocytes from adult animal hearts (e.g., rat, guinea pig) using enzymatic digestion with collagenase and protease.

  • Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.

2. Pipette Preparation:

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Fire-polish the pipette tip to ensure a smooth surface for a high-resistance seal.

  • Fill the pipette with an internal solution designed to isolate the specific current of interest. For example, to record L-type Ca2+ currents, the internal solution may contain Cs+ to block K+ channels and EGTA to chelate Ca2+.

3. Recording Setup:

  • Mount the recording chamber on an inverted microscope equipped with micromanipulators.

  • Perfuse the chamber with an external solution (e.g., Tyrode's solution) at a constant flow rate. The composition of the external solution can be modified to block unwanted currents. For instance, TTX can be used to block Na+ channels.

4. Gigaohm Seal Formation and Whole-Cell Configuration:

  • Using a micromanipulator, carefully approach a single, healthy cardiomyocyte with the patch pipette while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal (resistance > 1 GΩ) between the pipette tip and the cell membrane.

  • After establishing a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the entire cell.

5. Voltage-Clamp and Data Acquisition:

  • Use a patch-clamp amplifier to "clamp" the membrane potential at a desired holding potential (e.g., -80 mV).

  • Apply specific voltage protocols (e.g., depolarizing steps) to activate the ion channels of interest.

  • Record the resulting ionic currents using data acquisition software.

  • To study the effects of diltiazem or verapamil, first record baseline currents in the drug-free external solution. Then, perfuse the chamber with the external solution containing the desired concentration of the drug and record the currents again after a steady-state effect is reached.

  • To determine the IC50, a range of drug concentrations are applied sequentially, and the percentage of current inhibition is plotted against the drug concentration.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both diltiazem and verapamil is the blockade of L-type calcium channels. This action has direct downstream consequences on cardiac electrophysiology and contractility.

cluster_0 Drug Action on L-type Calcium Channel cluster_1 Cellular Effects cluster_2 Electrophysiological & Hemodynamic Outcomes Verapamil Verapamil L_type_Ca_Channel L-type Ca²⁺ Channel (Inactivated State) Verapamil->L_type_Ca_Channel Block Diltiazem Diltiazem Diltiazem->L_type_Ca_Channel Block Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx AP_Plateau Shortened Action Potential Plateau Ca_Influx->AP_Plateau Contractility ↓ Myocardial Contractility Ca_Influx->Contractility AV_Conduction ↓ AV Nodal Conduction AP_Plateau->AV_Conduction Blood_Pressure ↓ Blood Pressure Contractility->Blood_Pressure Heart_Rate ↓ Heart Rate AV_Conduction->Heart_Rate Heart_Rate->Blood_Pressure

Fig. 1: Signaling pathway of Verapamil and Diltiazem.

Both verapamil and diltiazem preferentially bind to and block L-type calcium channels when they are in the inactivated state. This state-dependent binding leads to a use-dependent block, meaning the inhibitory effect is more pronounced at higher heart rates when the channels spend more time in the open and inactivated states. The reduction in calcium influx during the plateau phase of the cardiac action potential leads to a decrease in atrioventricular (AV) nodal conduction and a reduction in myocardial contractility.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative electrophysiological study of diltiazem and verapamil.

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Cell_Isolation Isolate Cardiomyocytes Patch_Clamp Whole-Cell Patch Clamp Cell_Isolation->Patch_Clamp Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch_Clamp Baseline Record Baseline Ion Channel Currents Patch_Clamp->Baseline Drug_Application Apply Diltiazem or Verapamil (Varying Concentrations) Baseline->Drug_Application Record_Drug_Effect Record Currents in Presence of Drug Drug_Application->Record_Drug_Effect Data_Analysis Analyze Current Inhibition Record_Drug_Effect->Data_Analysis IC50_Calc Calculate IC₅₀ Values Data_Analysis->IC50_Calc Comparison Compare Potency and Kinetics IC50_Calc->Comparison

References

Comparative Guide: Cross-Reactivity of Deacetyldiltiazem in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential for cross-reactivity of deacetyldiltiazem, a primary metabolite of the calcium channel blocker diltiazem, in immunoassays designed for the detection of the parent drug. Understanding this cross-reactivity is crucial for the accurate interpretation of immunoassay results in research, clinical, and drug development settings.

Diltiazem Metabolism and the Formation of this compound

Diltiazem undergoes extensive metabolism in the liver, primarily through deacetylation, N-demethylation, and O-demethylation. Deacetylation, mediated by esterases, results in the formation of this compound, one of the major pharmacologically active metabolites. The presence of this compound and other metabolites in biological samples can lead to cross-reactivity in immunoassays targeting diltiazem, potentially causing inaccurate quantification.

Below is a diagram illustrating the primary metabolic pathway of diltiazem.

Diltiazem_Metabolism Metabolic Pathway of Diltiazem Diltiazem Diltiazem This compound This compound Diltiazem->this compound Deacetylation (Esterases) N_Desmethyldiltiazem N-Desmethyldiltiazem Diltiazem->N_Desmethyldiltiazem N-Demethylation (CYP3A4) Other_Metabolites Other Metabolites This compound->Other_Metabolites Further Metabolism N_Desmethyldiltiazem->Other_Metabolites Further Metabolism

Caption: Metabolic Pathway of Diltiazem.

Quantitative Data on Cross-Reactivity

A thorough search of publicly available product information, including package inserts and data sheets from major immunoassay manufacturers, did not yield specific quantitative data on the percentage of cross-reactivity of this compound in their respective diltiazem assays. This lack of standardized and accessible data highlights a critical gap for researchers and clinicians. Laboratories utilizing diltiazem immunoassays are strongly encouraged to perform their own validation studies to determine the degree of cross-reactivity with this compound and other relevant metabolites.

Experimental Protocol for Determining Cross-Reactivity

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound in an immunoassay for diltiazem. This protocol can be adapted for other immunoassay formats.

Objective: To quantify the percent cross-reactivity of this compound in a competitive immunoassay for diltiazem.

Materials:

  • Microplate pre-coated with a capture antibody specific for diltiazem

  • Diltiazem standard solution

  • This compound solution

  • Enzyme-conjugated diltiazem (e.g., HRP-diltiazem)

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of dilutions of the diltiazem standard in assay buffer to create a standard curve.

    • Prepare a series of dilutions of this compound in assay buffer.

  • Competitive Reaction:

    • To the wells of the microplate, add a fixed amount of enzyme-conjugated diltiazem and either the diltiazem standard or the this compound dilution.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding to the capture antibody.

  • Washing:

    • Aspirate the contents of the wells and wash the plate several times with wash buffer to remove unbound reagents.

  • Substrate Addition and Incubation:

    • Add the substrate solution to each well.

    • Incubate the plate in the dark at room temperature to allow for color development. The intensity of the color is inversely proportional to the amount of diltiazem or cross-reactant in the sample.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the diltiazem standard.

    • Determine the concentration of diltiazem and this compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Diltiazem / IC50 of this compound) x 100

Competitive_Immunoassay_Workflow Competitive Immunoassay Workflow for Cross-Reactivity cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare Diltiazem Standards Prepare Diltiazem Standards Add Conjugate and Standard/Sample to Coated Plate Add Conjugate and Standard/Sample to Coated Plate Prepare Diltiazem Standards->Add Conjugate and Standard/Sample to Coated Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Add Conjugate and Standard/Sample to Coated Plate Incubate (Competitive Binding) Incubate (Competitive Binding) Add Conjugate and Standard/Sample to Coated Plate->Incubate (Competitive Binding) Wash Plate Wash Plate Incubate (Competitive Binding)->Wash Plate Add Substrate Add Substrate Wash Plate->Add Substrate Incubate (Color Development) Incubate (Color Development) Add Substrate->Incubate (Color Development) Add Stop Solution Add Stop Solution Incubate (Color Development)->Add Stop Solution Read Absorbance Read Absorbance Add Stop Solution->Read Absorbance Generate Standard Curve Generate Standard Curve Read Absorbance->Generate Standard Curve Determine IC50 Values Determine IC50 Values Generate Standard Curve->Determine IC50 Values Calculate % Cross-Reactivity Calculate % Cross-Reactivity Determine IC50 Values->Calculate % Cross-Reactivity

Caption: Workflow for Cross-Reactivity Determination.

Conclusion

The potential for cross-reactivity of this compound in diltiazem immunoassays is a significant consideration for accurate drug monitoring and research. Due to the structural similarity between the parent drug and its metabolite, it is plausible that many immunoassays will exhibit some degree of cross-reactivity. The lack of readily available, standardized cross-reactivity data from manufacturers necessitates that individual laboratories validate their assays to understand the potential for interference from this compound and other metabolites. By following a rigorous experimental protocol, researchers can quantify this cross-reactivity and ensure the reliability of their immunoassay results.

Deacetyldiltiazem Pharmacokinetics: A Comparative Modeling and Simulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of deacetyldiltiazem, a primary active metabolite of diltiazem, with its parent drug and another major metabolite, N-demethyldiltiazem. The information presented is supported by experimental data and pharmacokinetic modeling simulations to aid in drug development and research.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound, diltiazem, and N-demethyldiltiazem exhibit notable differences, particularly in their elimination half-lives and peak plasma concentrations. Following a single oral administration of diltiazem, this compound demonstrates a significantly longer half-life compared to both the parent drug and N-demethyldiltiazem.[1] This suggests a slower elimination rate for this compound, which may contribute to the overall therapeutic effect and potential for accumulation with chronic dosing.

ParameterThis compoundDiltiazemN-demethyldiltiazemReference
Peak Plasma Concentration (Cmax) (ng/mL) 14.9 ± 3.3174.3 ± 72.742.6 ± 10.0[1]
Time to Peak (Tmax) (h) ---
Half-life (t1/2) (h) 18 ± 6.26.5 ± 1.49.4 ± 2.2[1]
Area Under the Curve (AUC) ---
Protein Binding (unbound fraction) 0.230 ± 0.0210.254 ± 0.0270.323 ± 0.035[1]
Renal Clearance Does not exceed filtrationNet secretionNet secretion[1]

Note: The data presented is from a study involving a single 120 mg oral dose of diltiazem in healthy adult males. Values are represented as mean ± standard deviation. Dashes indicate data not explicitly provided in the cited sources in a comparable format.

The disposition of diltiazem and its metabolites can be described using a two-compartment model. The half-life of N-demethyldiltiazem is similar to that of diltiazem, while the half-lives of this compound and N-demethylthis compound are longer.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

PBPK models are instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. For diltiazem and its metabolites, including this compound, PBPK models have been developed to simulate their pharmacokinetic profiles and predict drug-drug interactions. These models incorporate in vitro data and physiological parameters to simulate the behavior of the compounds in the body.

A PBPK model for diltiazem and its major metabolites, N-demethyldiltiazem and this compound, has been used to predict their impact on CYP3A4 metabolism. The model includes parameters for metabolic clearance in the gut and liver.

Parameter CategoryThis compoundDiltiazemN-demethyldiltiazem
Metabolism Formation from DiltiazemN-demethylation, DeacetylationFormation from Diltiazem
Primary Metabolizing Enzyme -CYP3A4CYP3A4
Renal Clearance Estimated as fupGFREstimated as fupGFREstimated as fup*GFR

Note: This table provides a simplified overview of the parameters considered in PBPK models for diltiazem and its metabolites. Specific quantitative values for model parameters are often proprietary to the modeling software or specific studies and are not publicly available in a consolidated format.

Experimental Protocols

The determination of this compound and diltiazem concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol for Quantification of Diltiazem and this compound in Human Plasma

This protocol outlines a general procedure based on common practices described in the literature.

1. Sample Collection and Preparation:

  • Collect whole blood samples from study participants at predetermined time points into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

2. Analyte Extraction:

  • Liquid-Liquid Extraction (LLE):

    • To a known volume of plasma, add an internal standard.

    • Add an extraction solvent (e.g., a mixture of n-hexane and isopropanol).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the plasma sample (pre-treated as necessary).

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes of interest with a suitable solvent.

    • Evaporate the eluate and reconstitute the residue.

3. Chromatographic Analysis (LC-MS/MS):

  • Chromatographic System: A validated LC-MS/MS system.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the concentrations of this compound and diltiazem by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

4. Method Validation:

  • The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Diltiazem Metabolism Pathway

Diltiazem_Metabolism Diltiazem Diltiazem This compound This compound (Active) Diltiazem->this compound Deacetylation N_demethyldiltiazem N-demethyldiltiazem (Active) Diltiazem->N_demethyldiltiazem N-demethylation (CYP3A4) Other_Metabolites Other Metabolites This compound->Other_Metabolites N_demethyldiltiazem->Other_Metabolites

Caption: Metabolic pathways of diltiazem leading to its active metabolites.

Pharmacokinetic Modeling Workflow

PK_Modeling_Workflow cluster_Data_Input Data Input cluster_Modeling Modeling & Simulation cluster_Output Model Output & Application In_vitro_Data In vitro Data (e.g., metabolism, binding) PBPK_Model PBPK Model Construction In_vitro_Data->PBPK_Model In_vivo_Data In vivo Data (Plasma Concentrations) In_vivo_Data->PBPK_Model Physiological_Parameters Physiological Parameters (e.g., organ volumes, blood flow) Physiological_Parameters->PBPK_Model Simulation Simulation of Concentration-Time Profiles PBPK_Model->Simulation PK_Parameters Estimation of Pharmacokinetic Parameters Simulation->PK_Parameters DDI_Prediction Drug-Drug Interaction Prediction Simulation->DDI_Prediction

Caption: A generalized workflow for physiologically based pharmacokinetic modeling.

References

Deacetyldiltiazem: A Potential Biomarker for Therapeutic Drug Monitoring of Diltiazem

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

Introduction

Deacetyldiltiazem is the principal and pharmacologically active metabolite of diltiazem, a widely prescribed calcium channel blocker for the management of cardiovascular conditions such as hypertension and angina. The therapeutic efficacy and potential for adverse effects of diltiazem are influenced by its metabolism, making the monitoring of both the parent drug and its active metabolites a subject of clinical interest. This guide provides a comprehensive validation of this compound as a potential biomarker, not for a specific disease state, but within the context of Therapeutic Drug Monitoring (TDM) to optimize diltiazem therapy. We present a comparative analysis of monitoring this compound alongside diltiazem versus monitoring diltiazem alone, and contrast this approach with the use of established cardiovascular biomarkers.

Comparative Analysis of Monitoring Strategies

The rationale for monitoring this compound stems from its significant contribution to the overall therapeutic and potential toxic effects of diltiazem. Variations in patient metabolism can lead to different ratios of this compound to diltiazem, which may not be captured by measuring the parent drug alone.

Table 1: Comparison of Diltiazem TDM Strategies
ParameterDiltiazem Monitoring AloneCombined Diltiazem & this compound MonitoringEstablished Cardiovascular Biomarkers (e.g., hs-CRP, NT-proBNP)
Primary Utility Assessment of parent drug exposure and compliance.Comprehensive assessment of total active drug exposure, providing a more accurate reflection of the pharmacological effect.Assessment of underlying disease status, inflammation, and cardiac stress.
Indication Routine TDM for diltiazem.Patients with unexpected therapeutic response or adverse effects; individuals with suspected altered metabolism (e.g., renal impairment).Diagnosis, prognosis, and monitoring of cardiovascular diseases.
Clinical Insight Provides a direct measure of the administered drug.Offers a more complete picture of the active moieties, potentially explaining inter-individual variability in response.Provides information on the pathophysiological state of the cardiovascular system.
Limitations May not fully correlate with clinical outcomes due to variability in metabolism to the active this compound.Requires more complex analytical methods; therapeutic range for the combined analytes is not well-established.Not specific to diltiazem therapy; reflects overall disease state rather than drug-specific effects.

Performance of this compound as a Biomarker for Renal Impairment

While not definitively validated as a standalone biomarker for renal disease, studies suggest that the pharmacokinetics of diltiazem and the formation of this compound can be altered in the presence of renal impairment. One study in rabbits with induced renal failure showed a significant decrease in the metabolite ratio of diltiazem to this compound, suggesting altered hepatic metabolism in this state[1]. However, a study in humans with severe renal failure found that the pharmacokinetic profile of this compound was similar to that in individuals with normal renal function. This discrepancy highlights the need for further research to establish a clear correlation and define performance characteristics.

Table 2: Potential Performance of this compound as a Biomarker for Altered Diltiazem Metabolism in Renal Impairment (Hypothetical)
Performance MetricThis compound LevelsConventional Renal Biomarkers (e.g., Creatinine, eGFR)
Sensitivity Potentially moderate to high for detecting altered diltiazem metabolism secondary to renal dysfunction.High for detecting changes in renal function.
Specificity Specific to diltiazem metabolism, but the influence of renal impairment needs further validation.Not specific to drug metabolism; reflects overall kidney function.
Prognostic Value May help predict the need for diltiazem dose adjustment in patients with renal impairment to avoid potential toxicity.Established prognostic value for the progression of renal disease and associated cardiovascular risk.

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its validation and clinical utility. Several analytical methods have been developed for the simultaneous determination of diltiazem and this compound in biological matrices, primarily plasma.

High-Performance Liquid Chromatography (HPLC) Method

A common method for the quantification of this compound involves HPLC with UV detection.

  • Sample Preparation:

    • To 1.0 mL of plasma, add an internal standard solution.

    • Perform liquid-solid extraction using a cyanopropyl silica disposable extraction cartridge (50 mg).

    • Condition the cartridge with methanol and a phosphate buffer (pH 7.4).

    • Apply the plasma sample to the conditioned cartridge.

    • Wash the cartridge with the phosphate buffer.

    • Elute the analytes with 0.16 mL of methanol.

    • Pass an additional 0.14 mL of buffer through the cartridge.

    • Inject 0.25 mL of the final extract into the HPLC system.

  • Chromatographic Conditions:

    • Column: Highly deactivated octyl silica column.

    • Mobile Phase: Methanol-0.05 M phosphate buffer (pH 7.4) (62:38, v/v).

    • Detection: Photometric detection at 238 nm.

  • Validation Parameters:

    • Recovery: Approximately 90% for both diltiazem and this compound.

    • Limit of Detection (for diltiazem): 0.8 ng/mL.

    • Precision (within-day): Relative standard deviation of 2.6% at 50 ng/mL.

    • Precision (between-day): Relative standard deviation of 3.7% at 50 ng/mL[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and specificity, LC-MS/MS methods are employed.

  • Sample Preparation:

    • To 300 µL of plasma, add an internal standard.

    • Perform a one-step liquid-liquid extraction with methyl-t-butyl ether (MTBE).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: 10 mM ammonium acetate buffer-acetonitrile (25:75, v/v) with isocratic elution.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple reaction-monitoring (MRM) mode.

  • Validation Parameters:

    • Linear Range: 0.24-320.7 ng/mL for this compound.

    • Lower Limit of Quantification: 0.24 ng/mL for this compound.

    • Precision and Accuracy (intra- and inter-day): Within 10.0%.

    • Recovery: 74.5% for this compound.

Visualizations

Diltiazem_Metabolism Diltiazem Diltiazem This compound This compound (Active Metabolite) Diltiazem->this compound Deacetylation (Esterases) Other_Metabolites Other Metabolites Diltiazem->Other_Metabolites N-demethylation, O-demethylation (CYP450) Excretion Excretion This compound->Excretion Other_Metabolites->Excretion

Diltiazem Metabolism Pathway

TDM_Workflow cluster_0 Patient Management cluster_1 Laboratory Analysis Patient Patient on Diltiazem Therapy Blood_Sample Blood Sample Collection Patient->Blood_Sample Sample_Prep Sample Preparation (Extraction) Blood_Sample->Sample_Prep Dose_Adjustment Dose Adjustment Dose_Adjustment->Patient LC_MS_MS LC-MS/MS Analysis (Quantification of Diltiazem & this compound) Sample_Prep->LC_MS_MS Data_Analysis Data Analysis & Interpretation LC_MS_MS->Data_Analysis Data_Analysis->Dose_Adjustment Report to Clinician

Therapeutic Drug Monitoring Workflow

Conclusion

The validation of this compound as a standalone biomarker for a specific cardiovascular disease remains to be established. However, its role as a critical component in the therapeutic drug monitoring of diltiazem is a promising area of investigation. Monitoring both diltiazem and its active metabolite, this compound, has the potential to provide a more accurate assessment of the total pharmacologically active drug exposure, which could lead to more personalized and effective dosing strategies. This is particularly relevant for patients who exhibit an unexpected response to diltiazem therapy or those with conditions that may alter drug metabolism, such as renal impairment. The availability of robust and sensitive analytical methods, such as LC-MS/MS, facilitates the reliable measurement of this compound in clinical samples. Further clinical studies are warranted to establish clear therapeutic ranges for combined diltiazem and this compound concentrations and to definitively assess the clinical utility of this monitoring approach in improving patient outcomes. In contrast, established cardiovascular biomarkers remain indispensable for diagnosing and prognosticating the underlying diseases for which diltiazem is prescribed.

References

Comparative Analysis: Deacetyldiltiazem vs. Second-Generation Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison between deacetyldiltiazem, a primary active metabolite of the non-dihydropyridine calcium channel blocker (CCB) diltiazem, and second-generation dihydropyridine (DHP) calcium channel blockers. The comparison is based on available experimental data concerning their pharmacological properties, mechanisms of action, and relative activities.

Introduction

Calcium channel blockers are a cornerstone in the management of cardiovascular diseases, primarily functioning by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels.[1][2] This class of drugs is broadly divided into two major categories: dihydropyridines and non-dihydropyridines.

  • This compound is a major, pharmacologically active metabolite of diltiazem, a benzothiazepine non-dihydropyridine CCB.[3][4] Diltiazem and its metabolites exhibit a mixed-action profile, affecting both cardiac and vascular smooth muscle tissues.[5] this compound is reported to retain approximately 25-50% of the pharmacological activity of its parent compound.

  • Second-Generation Calcium Channel Blockers predominantly belong to the dihydropyridine class and were developed to improve upon the pharmacokinetic profiles of first-generation agents like nifedipine. This generation, which includes drugs such as felodipine, isradipine, and extended-release nifedipine, is characterized by enhanced vascular selectivity and a slower onset of action, which mitigates the reflex tachycardia associated with earlier DHPs.

This guide aims to collate and present the existing, albeit limited, comparative data to assist researchers in understanding the nuanced differences between these agents.

Mechanism of Action

Both this compound and second-generation CCBs exert their effects by blocking L-type voltage-gated calcium channels, but their tissue selectivity and binding sites differ, leading to distinct physiological outcomes.

  • This compound (Non-Dihydropyridine Action): As a metabolite of diltiazem, this compound binds to a specific site on the α1 subunit of the L-type calcium channel, which is distinct from the dihydropyridine binding site. This class of blockers has an intermediate selectivity, meaning it has significant effects on both vascular smooth muscle (causing vasodilation) and cardiac muscle (causing negative inotropic and chronotropic effects). By slowing atrioventricular (AV) conduction and decreasing heart rate, they are effective in treating certain arrhythmias in addition to hypertension and angina.

  • Second-Generation CCBs (Dihydropyridine Action): These agents exhibit high vascular selectivity. They bind to the L-type calcium channels primarily in arterial smooth muscle, leading to potent peripheral and coronary vasodilation. This action reduces systemic vascular resistance and lowers blood pressure. Unlike non-dihydropyridines, their direct effects on the myocardium and cardiac conduction are minimal at therapeutic doses, which is a defining characteristic of their generation.

The diagram below illustrates the common signaling pathway inhibited by calcium channel blockers in vascular smooth muscle cells, leading to vasodilation.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Depol Membrane Depolarization Depol->Ca_channel Opens CaM Calmodulin (CaM) Ca_ion->CaM Binds to MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active Ca²⁺-CaM-MLCK Complex MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Blocker This compound & 2nd-Gen CCBs Blocker->Ca_channel Block

Mechanism of CCB-induced vasodilation.

Quantitative Data Presentation

Direct comparative studies between this compound and second-generation CCBs are scarce. The following tables summarize available quantitative data from separate studies to provide a relative sense of potency and selectivity. Note: Direct comparison of IC₅₀/pIC₅₀ values across different studies, tissues, and experimental conditions should be done with caution.

Table 1: Inhibitory Potency (IC₅₀ and pIC₅₀ Values)

CompoundAssay TypeTissue/PreparationTargetValueReference
This compound (M1) Radioligand BindingRat Cerebral Cortex[³H]diltiazem sitepIC₅₀: 6.72
Diltiazem ElectrophysiologyHuman Mesenteric ArteryL-type Ca²⁺ CurrentIC₅₀: ~20-51 µM
Felodipine Functional AssayHuman Aortic Vasa VasorumK⁺-induced ContractionpIC₅₀: 8.30
Felodipine Functional AssayHuman Atrial TrabeculaeIsoprenaline-stimulated ContractionpIC₅₀: 7.21
Nifedipine Functional AssayHuman Aortic Vasa VasorumK⁺-induced ContractionpIC₅₀: 7.78
Nifedipine Functional AssayHuman Atrial TrabeculaeIsoprenaline-stimulated ContractionpIC₅₀: 6.95
Amlodipine Functional AssayHuman Aortic Vasa VasorumK⁺-induced ContractionpIC₅₀: 6.64
Amlodipine Functional AssayHuman Atrial TrabeculaeIsoprenaline-stimulated ContractionpIC₅₀: 5.94

pIC₅₀ = -log(IC₅₀)

Table 2: Comparative Pharmacological Profile

FeatureThis compound (as a Non-DHP)Second-Generation CCBs (DHPs)
Primary Site of Action Vascular Smooth Muscle & MyocardiumVascular Smooth Muscle
Vascular Selectivity IntermediateHigh
Effect on Heart Rate DecreaseMinimal / Potential for reflex tachycardia
Effect on AV Conduction Slows conductionMinimal
Negative Inotropic Effect PresentMinimal at therapeutic doses
Therapeutic Use Profile Hypertension, Angina, ArrhythmiasHypertension, Angina

Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare calcium channel blockers.

This protocol is designed to determine the binding affinity of a test compound to the diltiazem recognition site on the L-type calcium channel.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Reaction: In each assay tube, combine the membrane preparation, a fixed concentration of [³H]diltiazem (radioligand), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of unlabeled diltiazem. Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀ value.

G cluster_workflow Radioligand Binding Assay Workflow P1 Prepare Cerebral Cortex Membranes P2 Incubate Membranes with [³H]diltiazem & Test Compound P1->P2 P3 Separate Bound/Free Ligand via Vacuum Filtration P2->P3 P4 Quantify Radioactivity (Scintillation Counting) P3->P4 P5 Calculate IC₅₀ from Competition Curve P4->P5

Workflow for a radioligand binding assay.

This protocol assesses the functional effect of a test compound on vascular smooth muscle contraction.

Methodology:

  • Tissue Preparation: Euthanize a rat and dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (2-3 mm).

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for approximately 60-90 minutes, replacing the bath solution every 15-20 minutes.

  • Contraction: Induce a stable contraction by adding a high concentration of a depolarizing agent (e.g., 60 mM KCl) to the organ bath.

  • Drug Addition: Once the contraction plateaus, add the test compound (e.g., felodipine) in a cumulative, concentration-dependent manner.

  • Data Recording: Record the isometric tension continuously.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the percentage of relaxation against the log concentration of the test compound to determine the IC₅₀ or pIC₅₀ value.

G cluster_workflow Isolated Aortic Ring Assay Workflow P1 Dissect and Mount Aortic Rings in Organ Bath P2 Equilibrate Rings Under Resting Tension P1->P2 P3 Induce Contraction with High K⁺ Solution P2->P3 P4 Add Test Compound Cumulatively to Measure Relaxation P3->P4 P5 Calculate IC₅₀ for Vasodilatory Potency P4->P5

Workflow for a vasodilation assay.

This protocol directly measures the inhibitory effect of a compound on L-type calcium channel currents in isolated cells.

Methodology:

  • Cell Preparation: Isolate single vascular smooth muscle cells (e.g., from human mesenteric artery) using enzymatic digestion.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution (containing Cs⁺ to block K⁺ channels and EGTA to chelate Ca²⁺).

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where L-type channels are closed (e.g., -90 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca²⁺ currents (typically measured using Ba²⁺ as the charge carrier to avoid Ca²⁺-dependent inactivation).

  • Drug Application: After recording stable baseline currents, perfuse the cell with a solution containing the test compound.

  • Data Acquisition and Analysis: Record currents before and after drug application. Measure the peak current amplitude to determine the percentage of inhibition. Calculate the IC₅₀ by testing a range of concentrations.

G cluster_workflow Patch-Clamp Electrophysiology Workflow P1 Isolate Single Vascular Smooth Muscle Cells P2 Form Giga-seal and Achieve Whole-Cell Access P1->P2 P3 Clamp Membrane Potential and Record Baseline Ca²⁺ Currents P2->P3 P4 Perfuse Cell with Test Compound P3->P4 P5 Measure Inhibition of Peak Current to Determine IC₅₀ P4->P5

Workflow for patch-clamp electrophysiology.

Conclusion

The comparison between this compound and second-generation calcium channel blockers highlights a fundamental trade-off in CCB design: broad activity versus tissue selectivity.

  • This compound , as an active metabolite of a non-dihydropyridine, retains a pharmacological profile characterized by both vasodilatory and cardiac-depressant effects. While it is a less potent hypotensive agent than its parent compound, diltiazem, its contribution to the overall clinical effect of diltiazem administration is significant.

  • Second-generation dihydropyridine CCBs (e.g., felodipine, extended-release nifedipine) were specifically engineered for high vascular selectivity. This property makes them potent vasodilators with minimal direct impact on heart rate and contractility, which can be advantageous in the treatment of hypertension and angina, particularly when avoiding bradycardia is a clinical goal.

For researchers, the choice between these agents depends on the experimental question. This compound may be relevant for studies involving diltiazem's metabolism and mixed cardiac/vascular effects. In contrast, second-generation DHPs serve as excellent tools for investigating the specific consequences of vascular L-type calcium channel blockade. A definitive performance comparison would necessitate direct, head-to-head experimental studies under identical conditions, which are currently lacking in the published literature.

References

Enantioselective Analysis of Deacetyldiltiazem: A Comparative Guide to HPLC and Capillary Electrophoresis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of deacetyldiltiazem, a primary metabolite of the calcium channel blocker diltiazem, is crucial for pharmacokinetic, metabolic, and quality control studies. The stereoisomers of this compound may exhibit different pharmacological and toxicological profiles, necessitating their accurate separation and quantification. This guide provides an objective comparison of two powerful analytical techniques for the enantioselective analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Performance

Two primary methods for the enantioselective analysis of this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). Both techniques have demonstrated the ability to resolve the enantiomers of this compound effectively, yet they differ in their operational principles, performance characteristics, and typical applications. A summary of their performance is presented in Table 1.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)
Chiral Selector Chiral Stationary Phase (CSP), e.g., Cellulose tris(3,5-dichlorophenylcarbamate)Chiral additive in buffer, e.g., Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin
Resolution (Rs) > 2.0 for both diltiazem and this compound enantiomersBaseline separation for both diltiazem and this compound enantiomers
Analysis Time ~ 25 minutes< 20 minutes
Limit of Detection (LOD) Not explicitly reported, generally in the low ng/mL rangeNot explicitly reported, generally in the low ng/mL range
Limit of Quantification (LOQ) Not explicitly reported, generally in the ng/mL rangeNot explicitly reported, generally in the ng/mL range
Instrumentation HPLC system with a chiral column and UV detectorCapillary electrophoresis system with a UV detector
Method Development Can be time-consuming due to the need to screen different chiral columns and mobile phasesOften faster method development due to the ease of changing the chiral selector in the background electrolyte
Sample Volume Microliter rangeNanoliter range
Solvent Consumption HigherSignificantly lower

Experimental Protocols

Detailed methodologies for both chiral HPLC and chiral CE are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the simultaneous enantioseparation of diltiazem and this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Chiral Column: Cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 240 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral Capillary Electrophoresis (CE) Protocol

This method offers a rapid and efficient alternative for the enantioselective analysis of this compound.

Instrumentation:

  • A capillary electrophoresis system with a power supply, autosampler, capillary cassette with temperature control, and a diode array or UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 20 cm.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 10 mM of Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin as the chiral selector.

  • Voltage: 15 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV absorbance at 214 nm.

Capillary Conditioning:

  • Before the first use, rinse the capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the background electrolyte for 30 minutes.

  • Between runs, rinse with 0.1 M NaOH, water, and BGE for 2 minutes each.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for both chiral HPLC and chiral CE analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column Chiral Column (Cellulose-based) HPLC->Column Detector UV Detector (240 nm) Column->Detector Data Chromatogram (Enantiomer Peaks) Detector->Data Data Acquisition

Chiral HPLC analysis workflow for this compound.

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis Sample_CE This compound Sample Dissolve_CE Dissolve in Water or Buffer Sample_CE->Dissolve_CE CE_System CE System Dissolve_CE->CE_System Inject Capillary Fused-Silica Capillary (+ Chiral Selector in BGE) CE_System->Capillary Detector_CE UV Detector (214 nm) Capillary->Detector_CE Data_CE Electropherogram (Enantiomer Peaks) Detector_CE->Data_CE Data Acquisition

Chiral CE analysis workflow for this compound.

Concluding Remarks

Both chiral HPLC and chiral CE are powerful and reliable techniques for the enantioselective analysis of this compound.

Chiral HPLC using polysaccharide-based chiral stationary phases offers excellent resolution and is a well-established technique in many laboratories. However, method development can be more resource-intensive due to the need for screening various columns and mobile phases.

Chiral CE , particularly with cyclodextrin-based chiral selectors, provides a fast, efficient, and low-waste alternative. The ease of modifying the separation by simply changing the composition of the background electrolyte makes it highly flexible for method development.

The choice between these two methods will depend on the specific requirements of the analysis, including the available instrumentation, sample throughput needs, and the desired balance between analysis speed, resolution, and solvent consumption. For routine quality control with established methods, HPLC may be preferred, while for rapid screening and method development, CE presents a compelling advantage.

A Comparative Guide to the Efficacy of Deacetyldiltiazem and Other Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory efficacy of Deacetyldiltiazem, an active metabolite of Diltiazem, with its parent compound and other vasodilators. The information is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Executive Summary

This compound is a pharmacologically active metabolite of the widely used calcium channel blocker, Diltiazem. Like its parent compound, this compound exerts its vasodilatory effects primarily through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. Experimental evidence indicates that while this compound is a potent vasodilator, its efficacy is less than that of Diltiazem. This guide presents a detailed analysis of its comparative potency, the underlying mechanism of action, and the experimental protocols used to determine these properties.

Comparative Efficacy of this compound and Other Vasodilators

The vasodilatory potency of this compound has been evaluated in comparison to its parent compound, Diltiazem, and its other metabolites. The following table summarizes the quantitative data from a key study that assessed the vasorelaxant effects on hamster aorta preparations. The potency is expressed as the IC50 value, which is the concentration of the drug that causes 50% of the maximum inhibition of a pre-contracted aortic ring.

Table 1: Comparative Vasorelaxant Potency of Diltiazem and its Metabolites

CompoundChemical NameIC50 (μM) ± SE
Diltiazem(2S,3S)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one0.98 ± 0.47
This compound (M1) (2S,3S)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one2.46 ± 0.38
N-monodemethyldiltiazem (M2)3.27 ± 1.02
Deacetyl-N-monodemethyldiltiazem (M4)20.2 ± 10.5
O-demethyldiltiazem (M6)40.4 ± 15.4
Deacetyl-O-demethyldiltiazem45.5 ± 18.1
N,O-didemethyldiltiazem112.2 ± 33.2
Deacetyl-N,O-didemethyldiltiazem126.7 ± 24.2

Data sourced from Hashimoto et al., 1988.[1]

The data clearly indicates that Diltiazem is the most potent vasodilator among its metabolites, with the lowest IC50 value.[1] this compound is the second most potent metabolite, exhibiting a significant vasorelaxant effect, although it is approximately 2.5 times less potent than Diltiazem.[1]

Mechanism of Action: Signaling Pathway

This compound, as a non-dihydropyridine calcium channel blocker, shares its primary mechanism of action with Diltiazem. It inhibits the influx of extracellular calcium ions into vascular smooth muscle cells by blocking L-type voltage-gated calcium channels. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.

Vasodilation_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Deacetyl This compound Deacetyl->L_type_channel Relaxation Vasodilation Deacetyl->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction

Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

The comparative efficacy data presented in this guide was obtained using in vitro experiments on isolated vascular tissues. The following is a detailed methodology for a typical isolated aortic ring vasodilation assay.

Isolated Aortic Ring Assay

This in vitro method is widely used to assess the vasorelaxant properties of pharmacological agents.

1. Tissue Preparation:

  • Male hamsters (or other suitable animal models) are euthanized.

  • The thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-3 mm in width.

2. Experimental Setup:

  • Each aortic ring is suspended between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

3. Vasoconstriction and Vasodilation Assessment:

  • After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, typically potassium chloride (KCl) at a concentration of 60-80 mM, to induce a sustained contraction.

  • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound, Diltiazem) are added to the organ bath at regular intervals.

  • The relaxation response is measured as the percentage decrease from the pre-contracted tension.

4. Data Analysis:

  • Concentration-response curves are constructed by plotting the percentage of relaxation against the logarithm of the drug concentration.

  • The IC50 value, representing the concentration of the drug that produces 50% of the maximal relaxation, is calculated from the concentration-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Aorta Excision A2 Cleaning & Slicing into Rings A1->A2 B1 Mounting in Organ Bath A2->B1 B2 Equilibration B1->B2 C1 Pre-contraction with KCl B2->C1 C2 Cumulative Addition of Vasodilator C1->C2 C3 Measurement of Relaxation C2->C3 D1 Concentration-Response Curve Generation C3->D1 D2 IC50 Calculation D1->D2

Workflow for an isolated aortic ring vasodilation assay.

Conclusion

This compound is an active metabolite of Diltiazem that demonstrates significant, though less potent, vasodilatory properties. Its mechanism of action is consistent with that of a non-dihydropyridine calcium channel blocker. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to objectively assess the potential of this compound in various therapeutic contexts. Further research comparing this compound to a broader range of vasodilators from different pharmacological classes would be beneficial for a more complete understanding of its relative efficacy.

References

Safety Operating Guide

Proper Disposal of Deacetyldiltiazem: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of deacetyldiltiazem, a primary metabolite and degradation product of diltiazem. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical management. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems[1].

Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Acute toxicity, Oral (Category 4)
alt text
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
Acute aquatic toxicity (Category 1)
alt text
H400: Very toxic to aquatic life.P270: Do not eat, drink or smoke when using this product.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from this compound Safety Data Sheet[1].

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed and approved waste disposal facility[1]. On-site chemical neutralization is not recommended without specific, validated protocols.

Step 1: Segregation and Waste Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • For liquid waste (e.g., solutions in organic solvents), use a compatible, leak-proof container.

  • For solid waste (e.g., contaminated labware, PPE), double-bag the materials in durable plastic bags.

Step 2: Labeling

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: 42399-40-6[2]

    • Hazard Pictograms (as shown in the table above)

    • Accumulation Start Date

Step 3: Storage

  • Store the waste container in a designated, secure hazardous waste accumulation area.

  • The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition.

  • Ensure secondary containment is in place to manage potential spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.

  • Disposal must be conducted in accordance with all applicable federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides federal guidelines for hazardous waste management in the United States.

Step 5: Documentation

  • Maintain a detailed record of the amount of this compound waste generated and its disposal date.

  • Keep copies of all waste manifests and disposal certificates provided by the waste contractor.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Section 1.

  • Containment: Prevent further leakage or spillage. Keep the material away from drains and water courses.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

  • Collection: Place the spilled material and all contaminated cleaning materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.

  • Reporting: Report the spill to your EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated assess Assess Waste Type (Solid or Liquid) start->assess solid_waste Solid Waste (e.g., contaminated PPE, labware) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste Liquid segregate Segregate into a Designated Container solid_waste->segregate liquid_waste->segregate label Label Container with Hazard Information segregate->label store Store in Secure Hazardous Waste Area label->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs document Document Waste Generation and Disposal contact_ehs->document end Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the most recent version of the Safety Data Sheet before handling any chemical.

References

Personal protective equipment for handling Deacetyldiltiazem

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Deacetyldiltiazem. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Core Hazards: this compound is classified as an active pharmaceutical ingredient (API) with specific health and environmental risks. According to safety data, it is harmful if swallowed, causes eye irritation, and is suspected of damaging fertility or the unborn child[1]. Furthermore, it is very toxic to aquatic life with long-lasting effects[2].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust, aerosols, and splashes[2].
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the substance[2].
Body Protection Impervious clothing (e.g., laboratory coat)Protects skin from accidental spills and contamination[2].
Respiratory Protection Suitable respirator (e.g., N95 or higher)Prevents inhalation of dust and aerosols, especially when handling powders.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area.

  • Keep it away from direct sunlight and sources of ignition.

  • Recommended storage temperatures are -20°C for powder and -80°C when in solvent.

2. Preparation and Handling:

  • Always handle this compound within a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the substance.

3. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear full personal protective equipment, including a respirator.

  • For dry spills, carefully collect the material using a method that avoids dust generation, such as a HEPA-filtered vacuum or by gently dampening the powder.

  • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand).

  • Collect the spilled material and any contaminated absorbent into a sealed container for proper disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations.

  • Avoid releasing the substance into the environment, including drains and water courses.

  • For unused or expired material, it is recommended to mix it with an unappealing substance, such as cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash, if permitted by local regulations for non-controlled substances. However, given its aquatic toxicity, consulting with an environmental health and safety professional is highly recommended.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Retrieve this compound from Storage B->C Proceed when ready D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.